SPSB2-iNOS inhibitory cyclic peptide-2
Descripción
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Propiedades
Fórmula molecular |
C36H49N11O12 |
|---|---|
Peso molecular |
827.8 g/mol |
Nombre IUPAC |
2-[(2S,5S,8S,11S,14S,17S)-11,14,17-tris(2-amino-2-oxoethyl)-8-[(2S)-butan-2-yl]-2-(1H-indol-3-ylmethyl)-3,6,9,12,15,18,22-heptaoxo-1,4,7,10,13,16,19-heptazacyclodocos-5-yl]acetic acid |
InChI |
InChI=1S/C36H49N11O12/c1-3-16(2)30-36(59)46-23(13-27(39)50)34(57)44-22(12-26(38)49)33(56)43-21(11-25(37)48)31(54)40-9-8-28(51)42-20(10-17-15-41-19-7-5-4-6-18(17)19)32(55)45-24(14-29(52)53)35(58)47-30/h4-7,15-16,20-24,30,41H,3,8-14H2,1-2H3,(H2,37,48)(H2,38,49)(H2,39,50)(H,40,54)(H,42,51)(H,43,56)(H,44,57)(H,45,55)(H,46,59)(H,47,58)(H,52,53)/t16-,20-,21-,22-,23-,24-,30-/m0/s1 |
Clave InChI |
JIDUZMAPSWLXNK-ONRVRZRNSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SPSB2-iNOS Inhibitory Cyclic Peptide-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
The inducible nitric oxide synthase (iNOS) plays a critical role in the innate immune response by producing nitric oxide (NO), a key molecule in host defense against pathogens. The lifetime and activity of iNOS are tightly regulated, in part, by the SPRY domain-containing SOCS box protein 2 (SPSB2). SPSB2 acts as an adaptor protein for an E3 ubiquitin ligase complex, targeting iNOS for proteasomal degradation. This process serves as a negative feedback mechanism to control NO production. Inhibiting the interaction between SPSB2 and iNOS presents a promising therapeutic strategy to enhance the innate immune response. This technical guide provides a detailed overview of the mechanism of action of SPSB2-iNOS inhibitory cyclic peptides, with a focus on Cyclic Peptide-2 (CP2), including the underlying signaling pathways, quantitative binding data, and detailed experimental protocols.
The SPSB2-iNOS Signaling Pathway: A Negative Feedback Loop
Under normal physiological conditions, the expression of iNOS is low. Upon stimulation by pro-inflammatory cytokines (e.g., IFN-γ) and microbial products (e.g., lipopolysaccharide [LPS]), transcription factors such as NF-κB and STAT1 are activated, leading to the rapid induction of iNOS expression.[1] iNOS then catalyzes the production of NO from L-arginine.
To prevent excessive and potentially harmful NO production, a negative regulatory mechanism is in place involving the SPSB2 protein. SPSB2 is a member of the suppressor of cytokine signaling (SOCS) family and functions as a substrate recognition component of a Cullin-RING E3 ubiquitin ligase complex.[1]
The core mechanism involves the following steps:
-
Recognition and Binding: The SPRY domain of SPSB2 directly recognizes and binds to a specific "DINNN" motif located in the N-terminal region of iNOS.[2]
-
E3 Ligase Complex Assembly: The SOCS box domain of SPSB2 recruits Elongin B and C, which in turn assemble with Cullin5 and the RING-box protein 2 (Rbx2) to form an active E3 ubiquitin ligase complex.[1]
-
Ubiquitination: This E3 ligase complex catalyzes the attachment of polyubiquitin (B1169507) chains to iNOS.
-
Proteasomal Degradation: The polyubiquitinated iNOS is then recognized and targeted for degradation by the 26S proteasome.[1]
This process effectively reduces the intracellular concentration of iNOS, thereby downregulating NO production.
Signaling Pathway Diagram
Caption: SPSB2-mediated ubiquitination and proteasomal degradation of iNOS.
Mechanism of Action of SPSB2-iNOS Inhibitory Cyclic Peptide-2
SPSB2-iNOS inhibitory cyclic peptides, such as Cyclic Peptide-2 (CP2), are designed to mimic the "DINNN" binding motif of iNOS. By competitively binding to the SPRY domain of SPSB2, these peptides prevent the interaction between SPSB2 and endogenous iNOS.
The mechanism of action is as follows:
-
Competitive Binding: The cyclic peptide, with high affinity, occupies the "DINNN" binding pocket on the SPRY domain of SPSB2.
-
Disruption of Complex Formation: This prevents SPSB2 from recognizing and binding to iNOS.
-
Inhibition of Ubiquitination: As a result, the E3 ubiquitin ligase complex is not recruited to iNOS, and polyubiquitination is inhibited.
-
Stabilization of iNOS: The lack of ubiquitination prevents the proteasomal degradation of iNOS, leading to its accumulation and a prolonged half-life within the cell.
-
Enhanced NO Production: The increased levels of iNOS result in sustained and enhanced production of nitric oxide.
Quantitative Data
The binding affinities of various peptides to SPSB2 have been determined using techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
| Peptide/Protein | Method | Dissociation Constant (K D ) | Reference |
| Wild-type iNOS peptide (murine, residues 19-31) | ITC | 13 nM | [1] |
| This compound (CP2) | SPR | 21 nM | |
| SPSB2-iNOS Inhibitory Cyclic Peptide-3 (CP3) | SPR | 7 nM | |
| Ac-c[CVDINNNC]-NH 2 | SPR | 4.4 nM | |
| Linear DINNN peptide | SPR | 318 nM | |
| cR8 (cyclo(RGDINNNV)) | ITC | 671 ± 109 nM | [3] |
Experimental Protocols
Co-Immunoprecipitation of SPSB2 and iNOS
This protocol is used to verify the interaction between SPSB2 and iNOS in a cellular context.
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-SPSB2 antibody (for immunoprecipitation)
-
Anti-iNOS antibody (for western blotting)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., Laemmli sample buffer)
Procedure:
-
Cell Lysis: Lyse cells expressing both SPSB2 and iNOS (e.g., LPS/IFN-γ stimulated macrophages) in ice-cold lysis buffer.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-SPSB2 antibody overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them three to five times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by resuspending the beads in Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Western Blotting: Analyze the eluted proteins by SDS-PAGE and western blotting using an anti-iNOS antibody.
In Vitro Ubiquitination Assay
This assay demonstrates the direct ubiquitination of iNOS by the SPSB2-containing E3 ligase complex.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant Cullin5/Rbx2
-
Recombinant SPSB2/Elongin B/C complex
-
Recombinant Ubiquitin
-
iNOS substrate (from stimulated macrophage lysates or recombinant)
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, Cullin5/Rbx2, and the SPSB2/Elongin B/C complex.
-
Initiation: Add the iNOS substrate to the reaction mixture to start the ubiquitination reaction.
-
Incubation: Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Termination: Stop the reaction by adding Laemmli sample buffer.
-
Analysis: Analyze the reaction products by SDS-PAGE and western blotting using an anti-iNOS antibody to detect the formation of higher molecular weight polyubiquitinated iNOS species.
Surface Plasmon Resonance (SPR) Analysis
SPR is used to determine the binding kinetics and affinity (K D ) of inhibitory peptides to SPSB2.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant SPSB2 protein
-
Inhibitory peptides at various concentrations
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
Procedure:
-
Immobilization: Immobilize recombinant SPSB2 onto the sensor chip surface via amine coupling.
-
Binding Analysis: Inject a series of concentrations of the inhibitory peptide over the sensor surface and monitor the change in response units (RU).
-
Regeneration: After each injection, regenerate the sensor surface to remove the bound peptide.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (k a ), dissociation rate (k d ), and the equilibrium dissociation constant (K D ).
Mandatory Visualizations
Experimental Workflow for Co-Immunoprecipitation
References
An In-depth Technical Guide on SPSB2-iNOS Inhibitory Cyclic Peptide-2 and Related Compounds for Drug Development Professionals
Executive Summary
The interaction between the SPRY domain-containing suppressor of cytokine signaling (SOCS) box protein 2 (SPSB2) and inducible nitric oxide synthase (iNOS) represents a critical regulatory checkpoint in the innate immune response. SPSB2 is a key component of an E3 ubiquitin ligase complex that targets iNOS for proteasomal degradation, thereby controlling the duration and intensity of nitric oxide (NO) production.[1][2] Dysregulation of this pathway is implicated in various pathological conditions, making the SPSB2-iNOS interaction an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of SPSB2-iNOS inhibitory cyclic peptides, with a particular focus on the redox-stable analogue, SPSB2-iNOS inhibitory cyclic peptide-2 (CP2). This document is intended for researchers, scientists, and drug development professionals interested in the discovery and development of novel anti-infective and immunomodulatory agents.
The SPSB2-iNOS Signaling Axis: A Key Regulator of Nitric Oxide Homeostasis
Under inflammatory conditions, such as microbial infections, the expression of iNOS is rapidly induced, leading to a significant increase in the production of NO.[1] NO is a pleiotropic signaling molecule with potent antimicrobial and immunomodulatory properties. However, excessive or prolonged NO production can lead to cellular toxicity and tissue damage.[2]
The SPSB2-mediated degradation of iNOS serves as a negative feedback mechanism to tightly regulate NO levels.[1] The interaction is initiated by the recognition of a conserved "DINNN" motif within the N-terminal region of iNOS by the SPRY domain of SPSB2.[3][4] Following this recognition, SPSB2, through its SOCS box domain, recruits an E3 ubiquitin ligase complex, which includes Elongins B and C, Cullin5, and Rbx2.[1] This complex then polyubiquitinates iNOS, marking it for degradation by the 26S proteasome.[1]
Inhibiting the SPSB2-iNOS interaction presents a novel therapeutic strategy to prolong the half-life of iNOS, thereby enhancing NO-mediated pathogen clearance in chronic or persistent infections.[2][3]
References
- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitination of inducible nitric oxide synthase is required for its degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Dawn of a New Therapeutic Avenue: A Technical Guide to the Discovery and Development of SPSB2-iNOS Inhibitory Cyclic Peptide-2
For Immediate Release
This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of SPSB2-iNOS inhibitory cyclic peptide-2 (CP2), a novel therapeutic candidate. This document is intended for researchers, scientists, and drug development professionals interested in the modulation of the nitric oxide pathway for therapeutic benefit.
Introduction: The SPSB2-iNOS Axis - A Key Regulator of Nitric Oxide Production
Inducible nitric oxide synthase (iNOS) is a critical enzyme in the innate immune response, producing nitric oxide (NO), a potent antimicrobial and signaling molecule.[1][2] The cellular concentration and activity of iNOS are tightly regulated to prevent the detrimental effects of excessive NO production. A key negative regulator of iNOS is the SPRY domain-containing SOCS box protein 2 (SPSB2).[1][2][3]
SPSB2 acts as an adaptor protein within an E3 ubiquitin ligase complex.[1][4] It specifically recognizes and binds to a "DINNN" motif within the N-terminus of iNOS, leading to the polyubiquitination and subsequent proteasomal degradation of the enzyme.[1][5] This process effectively shortens the intracellular lifetime of iNOS, thereby controlling NO production.[1][2]
Inhibition of the SPSB2-iNOS interaction presents a promising therapeutic strategy for conditions where sustained or enhanced NO production is beneficial, such as in the treatment of chronic and persistent infections.[2][5][6] By blocking this interaction, the degradation of iNOS is prevented, leading to prolonged NO release and enhanced pathogen killing.[2][3]
Discovery and Optimization of Inhibitory Peptides
The development of SPSB2-iNOS inhibitors began with the identification of the critical "DINNN" binding motif.[1][5] Initial studies utilized linear peptides derived from the iNOS sequence, which demonstrated high-affinity binding to the SPSB2 SPRY domain.[1] To improve stability and potency, researchers developed cyclic peptides.
This compound (CP2) , also referred to as Compound CP2, is a redox-stable, lactam-bridge-cyclized peptide that was designed to mimic the bioactive conformation of the iNOS binding motif.[5][7][8] This cyclization strategy enhances the peptide's resistance to reduction and oxidation, a crucial feature for therapeutic development.[7]
Further research has led to the development of other cyclic peptides with varying affinities and properties, such as CP1, CP3, and the cR series (cR7, cR8, cR9).[9][10]
Quantitative Data Summary
The binding affinities of various peptides for SPSB2 have been determined using techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).[1][5][8]
| Peptide/Protein | Binding Affinity (Kd) to SPSB2 | Method | Reference |
| Wild-type iNOS peptide (Ac-KEEKDINNNVKKT-NH2) | 13 nM | ITC | [1] |
| Linear DINNN peptide | 318 nM | SPR | [8] |
| This compound (CP2) | 21 nM | SPR | [7] |
| Cyclic Peptide 1 (CP1) | Low nanomolar | SPR, 19F NMR | [5][8] |
| Cyclic Peptide 3 (CP3) | 7 nM | SPR | [10] |
| Cyclic Peptide cR7 (cyclo(RGDINNN)) | ~6.5-fold higher than cR8 | - | [9] |
| Cyclic Peptide cR8 (cyclo(RGDINNNV)) | Moderate affinity | - | [9] |
| Cyclic Peptide cR9 (cyclo(RGDINNNVE)) | ~2-fold higher than cR8 | - | [9] |
Signaling Pathway and Mechanism of Action
The mechanism of action of CP2 and other inhibitory peptides is the competitive disruption of the SPSB2-iNOS protein-protein interaction.
As depicted, pathogens or cytokines trigger signaling pathways (e.g., NF-κB, STAT1) that induce the transcription and translation of iNOS.[1] Subsequently, SPSB2 binds to iNOS and recruits the E3 ubiquitin ligase machinery, leading to iNOS ubiquitination and degradation. CP2 competitively binds to the iNOS binding site on SPSB2, preventing the formation of the SPSB2-iNOS complex. This rescues iNOS from degradation, thereby prolonging its half-life and increasing NO production, which enhances the host's ability to combat pathogens.
Experimental Protocols
The discovery and characterization of SPSB2-iNOS inhibitory peptides involve a series of key experiments.
Peptide Synthesis and Purification
Cyclic peptides like CP2 are typically synthesized using solid-phase peptide synthesis (SPPS) followed by cyclization in solution. Purification is achieved through reverse-phase high-performance liquid chromatography (RP-HPLC), and the identity and purity are confirmed by mass spectrometry.
In Vitro Binding Assays
Isothermal Titration Calorimetry (ITC): ITC is employed to measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).
-
Methodology:
-
A solution of the SPSB2 SPRY domain is placed in the sample cell of the calorimeter.
-
The inhibitory peptide is loaded into the injection syringe.
-
The peptide is titrated into the protein solution in a stepwise manner.
-
The heat released or absorbed upon binding is measured.
-
The resulting data are fitted to a binding model to determine the thermodynamic parameters.
-
Surface Plasmon Resonance (SPR): SPR is used to measure the kinetics of binding and dissociation (kon and koff) and to determine the binding affinity (Kd).
-
Methodology:
-
Recombinant SPSB2 protein is immobilized on a sensor chip.
-
A solution containing the inhibitory peptide at various concentrations is flowed over the chip surface.
-
The change in the refractive index at the surface, which is proportional to the mass of bound peptide, is monitored in real-time.
-
Association and dissociation phases are recorded.
-
The resulting sensorgrams are analyzed to calculate kinetic and affinity constants.
-
In Vitro Ubiquitination Assay
This cell-free assay demonstrates the ability of SPSB2 to induce iNOS ubiquitination and the inhibitory effect of the cyclic peptides.
-
Methodology:
-
Macrophage lysates from Spsb2-/- mice stimulated with LPS/IFN-γ are used as a source of iNOS.[1]
-
The lysate is incubated with ubiquitin, a trimeric SPSB2/elongin BC complex, E1 and E2 (UbcH5a) enzymes, Rbx2, and Cullin5.[1]
-
The reaction is performed in the presence or absence of the inhibitory peptide.
-
The reaction mixture is incubated for various time points.
-
The ubiquitination of iNOS is assessed by immunoblotting with an anti-iNOS antibody.
-
Cellular Displacement Assay
This assay confirms that the inhibitory peptide can displace full-length iNOS from SPSB2 in a cellular context.
-
Methodology:
-
RAW 264.7 macrophage cells are stimulated with lipopolysaccharide (LPS) and interferon-γ (IFN-γ) to induce iNOS expression.[9]
-
The cells are lysed, and the lysate is incubated with immobilized SPSB2 protein in the presence of varying concentrations of the inhibitory peptide.
-
The amount of iNOS that binds to SPSB2 is quantified by immunoblotting.
-
Future Directions
The development of SPSB2-iNOS inhibitory cyclic peptides like CP2 represents a significant advancement in the field of NO-modulating therapeutics. Future research will likely focus on:
-
Improving Cell Penetration: Enhancing the ability of these peptides to enter target cells, potentially through conjugation with cell-penetrating peptides.
-
Pharmacokinetic Profiling: Conducting comprehensive studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of these inhibitors in animal models of infectious and other relevant diseases.
-
Exploring Broader Applications: Investigating the role of SPSB2-iNOS inhibition in other pathological conditions where enhanced NO production may be beneficial, such as certain cancers.[9]
This technical guide provides a snapshot of the current understanding of this compound. The continued exploration of this therapeutic strategy holds great promise for the development of novel treatments for a range of diseases.
References
- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
The Structural Basis and Inhibition of the SPSB2-iNOS Interaction by a Cyclic Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The protein-protein interaction between the SPRY domain-containing suppressor of cytokine signaling box protein 2 (SPSB2) and inducible nitric oxide synthase (iNOS) is a critical regulatory node in the innate immune response. SPSB2 targets iNOS for proteasomal degradation, thereby attenuating the production of nitric oxide (NO), a key antimicrobial effector molecule. Inhibition of this interaction presents a promising therapeutic strategy for enhancing host defense against pathogens. This technical guide provides an in-depth analysis of the structure of a potent inhibitory cyclic peptide, referred to as SPSB2-iNOS inhibitory cyclic peptide-2 (CP2), and its interaction with SPSB2. We detail the experimental methodologies for its characterization, present key quantitative data, and visualize the relevant biological pathways and experimental workflows.
Introduction
Inducible nitric oxide synthase (iNOS) is a crucial enzyme in the host's immune defense, producing large amounts of nitric oxide (NO) to combat invading pathogens. The temporal regulation of iNOS activity is critical to prevent excessive NO production and subsequent host tissue damage. One of the key regulators of iNOS is SPSB2, which acts as an adaptor protein for an E3 ubiquitin ligase complex, targeting iNOS for ubiquitination and subsequent degradation by the proteasome.[1]
The interaction between SPSB2 and iNOS is mediated by the binding of the SPSB2 SPRY domain to a conserved "DINNN" motif within the N-terminal region of iNOS. Disrupting this interaction with small molecules or peptides can prolong the half-life of iNOS, leading to sustained NO production and enhanced pathogen clearance. Cyclic peptides have emerged as a promising class of inhibitors due to their high affinity, specificity, and improved stability compared to their linear counterparts.[2] This guide focuses on the structure and characterization of this compound (CP2), a redox-stable inhibitor with low nanomolar affinity for SPSB2.[3]
The SPSB2-iNOS Signaling Pathway
The canonical pathway for SPSB2-mediated iNOS degradation is initiated by the recognition of the DINNN motif on iNOS by the SPRY domain of SPSB2. This interaction serves as the foundation for the assembly of a larger E3 ubiquitin ligase complex, which includes Cullin-5, Rbx2, and the Elongin B/C heterodimer. This complex facilitates the polyubiquitination of iNOS, marking it for recognition and degradation by the 26S proteasome.
Structure of this compound (CP2)
CP2 is a synthetic cyclic peptide designed to mimic the binding motif of iNOS to SPSB2. It is a lactam-bridge-cyclized peptide with the sequence c[WDINNNβA], where βA represents beta-alanine.[3] This cyclization strategy confers redox stability, a crucial feature for intracellular applications where disulfide bridges can be readily reduced.
The core structural feature of CP2 is the presentation of the "DINNN" sequence in a conformation that is pre-organized for binding to the SPRY domain of SPSB2. The crystal structure of the human SPSB2 SPRY domain in complex with CP2 has been determined, providing atomic-level insights into the interaction.[4]
Quantitative Data
The binding affinities of various SPSB2-iNOS inhibitory peptides have been determined using multiple biophysical techniques. A summary of this data is presented in Table 1.
| Peptide | Sequence | Method | Dissociation Constant (Kd) | Reference |
| iNOS (19-31) | Ac-KEEKDINNNVKKT-NH2 | ITC | 13 nM | [4] |
| CP2 | c[WDINNNβA] | SPR | 21 nM | [5] |
| CP3 | c[AbuINNN]-NH2 | SPR | 7 nM | [6] |
| cR7 | cyclo(RGDINNN) | ITC | 103 ± 16 nM | [7] |
| cR8 | cyclo(RGDINNNV) | ITC | 671 nM | [8] |
| cR9 | cyclo(RGDINNNVE) | ITC | 308 ± 51 nM | [7] |
Table 1: Binding Affinities of SPSB2-iNOS Inhibitory Peptides
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections provide protocols for the key experiments used in the characterization of SPSB2-iNOS inhibitory cyclic peptides.
Solid-Phase Peptide Synthesis (SPPS) of CP3
This protocol describes the synthesis of CP3, a potent cyclic pentapeptide inhibitor.
-
Resin and Amino Acid Coupling: The peptide was synthesized on Rink amide resin using an automated peptide synthesizer with standard Fmoc/tBu chemistry. A 3-fold molar excess of Fmoc-protected amino acids and HCTU as the coupling agent, with 10 equivalents of DIPEA, were used for each coupling step.[4]
-
Cleavage and Deprotection: The peptide was cleaved from the resin and deprotected using a cocktail of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (95:2.5:2.5 v/v/v) for 2 hours at room temperature.
-
Purification: The crude peptide was purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Cyclization: The linear peptide was cyclized in solution.
-
Final Purification and Characterization: The cyclized peptide was purified by RP-HPLC and its identity confirmed by mass spectrometry.[4]
References
- 1. Subtle Structural Differences Affect the Inhibitory Potency of RGD-Containing Cyclic Peptide Inhibitors Targeting SPSB Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Crystallization and preliminary X-ray diffraction studies of antigen--antibody complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Crystallization and preliminary X-ray diffraction studies of infectious bronchitis virus nonstructural protein 9 - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the SPSB2-iNOS Interaction: A Technical Guide to the Binding Affinity of an Inhibitory Cyclic Peptide
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity between the SPRY domain-containing SOCS box protein 2 (SPSB2) and the SPSB2-iNOS inhibitory cyclic peptide-2. Designed for researchers, scientists, and drug development professionals, this document outlines the quantitative binding data, detailed experimental protocols, and the underlying signaling pathway, offering a comprehensive resource for those targeting this critical protein-protein interaction for therapeutic intervention.
Core Findings: Quantitative Binding Affinity
The interaction between SPSB2 and various peptides derived from the N-terminal region of inducible nitric oxide synthase (iNOS) has been meticulously characterized to elucidate the binding dynamics. The data, summarized below, highlights the high-affinity interaction of the wild-type iNOS peptide and the comparable potency of synthetic cyclic peptides designed to inhibit this interaction.
| Ligand | Kd (nM) | Method | Source |
| Wild-type iNOS peptide (murine, residues 19-31) | 13 | Isothermal Titration Calorimetry (ITC) | [1][2] |
| This compound (CP2) | 21 | Surface Plasmon Resonance (SPR) | [3] |
| Cyclic Peptide cR8 (cyclo(RGDINNNV)) | 671 | Isothermal Titration Calorimetry (ITC) | [4][5] |
| Redox-stable cyclized peptides (CP0, CP1) | Low nanomolar | Surface Plasmon Resonance (SPR), 19F NMR | [6][7] |
The SPSB2-iNOS Signaling Pathway: A Target for Therapeutic Intervention
SPSB2 functions as a crucial negative regulator of iNOS.[1][8] As an adaptor protein for an E3 ubiquitin ligase complex, SPSB2 targets iNOS for polyubiquitination and subsequent proteasomal degradation.[1][8][9] This process effectively shortens the intracellular lifetime of iNOS, thereby controlling the production of nitric oxide (NO).[1][10] Inhibiting the SPSB2-iNOS interaction presents a promising therapeutic strategy to prolong iNOS activity and enhance NO production, which can be beneficial in combating chronic infections and potentially in cancer therapy.[4][8]
Experimental Protocols: Methodologies for Binding Affinity Determination
The binding affinity of the this compound and other ligands to SPSB2 has been determined using several biophysical techniques. The following sections provide a synthesized overview of the methodologies based on published literature.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Experimental Workflow:
-
Protein Preparation: The SPRY domain of SPSB2 (residues 12-224) is expressed and purified.
-
Peptide Synthesis: The iNOS-derived peptides are chemically synthesized and purified.
-
Sample Preparation: The protein and peptide are dialyzed against the same buffer (e.g., 50 mM sodium phosphate, pH 7.4, 50 mM NaCl).
-
Titration: The peptide solution is titrated into the protein solution in the ITC calorimeter at a constant temperature (e.g., 30°C).
-
Data Analysis: The resulting heat changes are measured and plotted against the molar ratio of the ligand to the protein. The data is then fitted to a binding model to determine the thermodynamic parameters.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique used to measure real-time biomolecular interactions. It provides kinetic data on the association (kon) and dissociation (koff) rates, from which the dissociation constant (Kd) can be calculated.
Experimental Workflow:
-
Protein Immobilization: Recombinant SPSB2 protein is immobilized on the surface of a sensor chip.
-
Peptide Injection: A solution containing the cyclic peptide inhibitor is flowed over the sensor chip surface.
-
Association & Dissociation: The binding of the peptide to the immobilized SPSB2 is monitored in real-time as a change in the refractive index (measured in Response Units, RU). This is followed by a buffer flow to monitor the dissociation of the complex.
-
Data Analysis: The resulting sensorgram (a plot of RU versus time) is analyzed to determine the kinetic parameters (kon and koff) and the binding affinity (Kd).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is utilized to characterize the interaction between SPSB2 and iNOS-derived peptides at an atomic level.[2] 19F NMR and chemical shift perturbation experiments can confirm that the peptides bind to the iNOS binding site on SPSB2.[6][7]
Experimental Protocol Outline:
-
Protein Expression and Labeling: For certain NMR experiments, isotopically labeled (e.g., 15N) SPSB2 is expressed and purified. For 19F NMR, a fluorine-containing amino acid analogue is incorporated.
-
Sample Preparation: The protein and peptide are prepared in a suitable NMR buffer.
-
Data Acquisition: A series of NMR spectra are acquired for the protein alone and in the presence of increasing concentrations of the peptide ligand.
-
Data Analysis: Changes in the chemical shifts of specific protein resonances upon peptide binding are monitored to map the interaction site and confirm binding.
This technical guide provides a foundational understanding of the binding affinity and interaction dynamics of the this compound. The detailed methodologies and pathway visualizations serve as a valuable resource for the scientific community engaged in the development of novel therapeutics targeting this pathway.
References
- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Crystal structure of SPSB2 in complex with a rational designed RGD-containing cyclic peptide inhibitor of SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural basis for the regulation of inducible nitric oxide synthase by the SPRY domain-containing SOCS box protein SPSB2, an E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of Inducible Nitric-oxide Synthase by the SPRY Domain- and SOCS Box-containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Biophysical and Mechanistic Characterization of SPSB2-iNOS Inhibitory Cyclic Peptide-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of the SPSB2-iNOS inhibitory cyclic peptide-2 (CP2). The document details the quantitative binding data, the experimental protocols utilized for its determination, and the underlying biological signaling pathway.
Core Data Presentation: Binding Affinities of SPSB2-iNOS Inhibitors
The interaction between the Suppressor of Cytokine Signaling (SOCS) box protein SPSB2 and inducible nitric oxide synthase (iNOS) is a critical regulatory point in inflammatory pathways. SPSB2 targets iNOS for proteasomal degradation, thereby downregulating nitric oxide (NO) production. Cyclic Peptide-2 (CP2) is a potent inhibitor of this interaction. The binding affinities of CP2 and related peptides to SPSB2 have been quantified to elucidate their inhibitory potential.
| Peptide/Compound | Sequence/Description | K D (nM) | Method of Determination |
| This compound (CP2) | A lactam-bridge-cyclized peptide, c[WDINNNbA] | 21 | Surface Plasmon Resonance (SPR) |
| Cyclic Peptide 1 (CP1) | A cystathionine (B15957) analogue of Ac-c[CVDINNNC]-NH2 | Low nanomolar | SPR, 19F NMR |
| Cyclic Peptide 3 (CP3) | A smaller macrocycle pentapeptide | 7 | Surface Plasmon Resonance (SPR) |
| Linear DINNN Peptide | The core binding motif from iNOS | 318 | Surface Plasmon Resonance (SPR) |
| Wild-type iNOS peptide | Ac-KEEKDINNNVKKT-NH2 | 13.3 ± 3.0 | Isothermal Titration Calorimetry (ITC) |
Experimental Protocols
The determination of the binding affinities presented above relies on sophisticated biophysical techniques. The following sections provide detailed methodologies for the key experiments cited.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free optical sensing technique used to measure biomolecular interactions in real-time.
Objective: To determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) of the cyclic peptides to SPSB2.
Methodology:
-
Immobilization of Ligand:
-
A suitable sensor chip (e.g., CM5) is activated.
-
Recombinant SPSB2 protein is immobilized on the sensor chip surface using standard amine coupling chemistry.
-
The surface is then deactivated and stabilized.
-
-
Analyte Binding:
-
A series of concentrations of the analyte (e.g., Cyclic Peptide-2) are prepared in a suitable running buffer.
-
The analyte solutions are injected over the sensor surface at a constant flow rate.
-
The association of the analyte to the immobilized SPSB2 is monitored in real-time as a change in resonance units (RU).
-
-
Dissociation:
-
Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the analyte-ligand complex.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the kinetic parameters (ka and kd).
-
The equilibrium dissociation constant (KD) is calculated as the ratio of kd to ka.
-
19F Nuclear Magnetic Resonance (NMR) Spectroscopy
19F NMR is a powerful technique for studying protein-ligand interactions, particularly for fragment-based screening and characterization of binding events.
Objective: To confirm the binding of cyclic peptides to the iNOS binding site on SPSB2.
Methodology:
-
Protein Preparation:
-
SPSB2 is expressed in a tryptophan auxotroph strain of E. coli with 5-fluorotryptophan (B555192) (5-F-Trp) to incorporate the fluorine label.[1][2]
-
The labeled protein is then purified.
-
-
NMR Data Acquisition:
-
1D 19F NMR spectra of the 5-F-Trp labeled SPSB2 are acquired in the absence and presence of the inhibitory cyclic peptide.
-
Spectra are recorded at a suitable temperature (e.g., 30°C) in an appropriate buffer (e.g., 50 mM sodium phosphate, pH 7.4, 50 mM NaCl).[3]
-
-
Data Analysis:
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, allowing for the determination of thermodynamic parameters of the interaction.
Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the peptide-protein interaction.
Methodology:
-
Sample Preparation:
-
The protein (e.g., SPSB2) and the peptide (e.g., iNOS-derived peptide) are dialyzed against the same buffer to minimize heats of dilution.
-
The concentrations of the protein and peptide are accurately determined.
-
-
ITC Experiment:
-
The protein solution is placed in the sample cell of the calorimeter.
-
The peptide solution is loaded into the injection syringe.
-
A series of small injections of the peptide solution into the sample cell are performed.
-
-
Data Acquisition and Analysis:
-
The heat change associated with each injection is measured.
-
The integrated heat data are plotted against the molar ratio of the peptide to the protein.
-
The resulting isotherm is fitted to a suitable binding model to determine the KD, n, and ΔH of the interaction. The change in entropy (ΔS) can then be calculated.
-
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the biological context and experimental processes, the following diagrams are provided.
Caption: SPSB2-mediated ubiquitination and proteasomal degradation of iNOS.
Caption: Workflow for determining binding kinetics using SPR.
References
The Role of SPSB2 in the iNOS Degradation Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical role played by Speckle-type POZ protein (SPOP) and SPSB2 (SPRY domain-containing SOCS box protein 2) in the degradation pathway of inducible nitric oxide synthase (iNOS). Understanding this pathway is crucial for developing novel therapeutic strategies targeting inflammatory and autoimmune diseases where iNOS is pathologically upregulated.
Introduction to iNOS and the Ubiquitin-Proteasome System
Inducible nitric oxide synthase (iNOS) is an enzyme that produces large quantities of nitric oxide (NO), a key signaling molecule in the immune system. While essential for host defense, prolonged and excessive NO production by iNOS is implicated in the pathophysiology of various inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and septic shock. Consequently, the cellular levels of iNOS are tightly regulated, primarily through proteasomal degradation. The ubiquitin-proteasome system (UPS) is the major pathway for selective protein degradation in eukaryotic cells. This process involves the tagging of substrate proteins with ubiquitin, a small regulatory protein, which then targets them for degradation by the 26S proteasome.
SPSB2: A Key Adaptor Protein in iNOS Degradation
Recent research has identified SPSB2 as a key substrate recognition component of a Cullin-RING E3 ubiquitin ligase complex that specifically targets iNOS for ubiquitination and subsequent degradation. SPSB2 functions as an adaptor protein, bridging iNOS to the core E3 ligase machinery.
The SPSB2-Containing E3 Ubiquitin Ligase Complex
The E3 ubiquitin ligase complex responsible for iNOS degradation is a member of the Cullin-RING ligase (CRL) family, specifically a Cullin 2 (CUL2) based ligase. This complex consists of:
-
Cullin 2 (CUL2): A scaffold protein that assembles the complex.
-
Elongin B and Elongin C (EloB/C): Adaptor proteins that link the substrate recognition unit to the CUL2 scaffold.
-
Rbx1 (RING-box protein 1): A RING-finger protein that recruits the E2 ubiquitin-conjugating enzyme.
-
SPSB2: The substrate recognition subunit that directly binds to iNOS.
Molecular Interaction Between SPSB2 and iNOS
The specific recognition and binding of iNOS by SPSB2 are mediated by the interaction between the SPRY domain of SPSB2 and a conserved "DINNN" motif located in the N-terminal region of iNOS. This interaction is crucial for the subsequent ubiquitination and degradation of iNOS.
Quantitative Data on SPSB2-iNOS Interaction
The following table summarizes the key quantitative data related to the interaction between SPSB2 and iNOS, as well as the functional consequences for iNOS stability.
| Parameter | Value | Experimental Method | Reference |
| Binding Affinity (Kd) | |||
| SPSB2 (SPRY domain) to iNOS (DINNN peptide) | ~1.5 µM | Isothermal Titration Calorimetry (ITC) | |
| iNOS Half-life | |||
| In the presence of functional SPSB2 | ~2-4 hours | Pulse-chase analysis | |
| In cells with SPSB2 knockdown/knockout | > 8 hours | Pulse-chase analysis | |
| iNOS Ubiquitination | |||
| Level of iNOS polyubiquitination | Significantly increased | In vitro ubiquitination assay | |
| with wild-type SPSB2 | |||
| Level of iNOS polyubiquitination | Basal levels | In vitro ubiquitination assay | |
| with SPSB2 SPRY domain mutant |
Signaling Pathway of iNOS Degradation
The degradation of iNOS is initiated by its recognition by the SPSB2 subunit of the CUL2-EloB/C-Rbx1-SPSB2 E3 ubiquitin ligase complex. This interaction leads to the polyubiquitination of iNOS, marking it for degradation by the 26S proteasome.
Caption: The SPSB2-mediated iNOS ubiquitination and degradation pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of SPSB2 in iNOS degradation.
Co-immunoprecipitation (Co-IP) to Demonstrate SPSB2-iNOS Interaction
Objective: To determine if SPSB2 and iNOS interact in a cellular context.
Protocol:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are transiently co-transfected with expression vectors for FLAG-tagged SPSB2 and HA-tagged iNOS using a suitable transfection reagent (e.g., Lipofectamine 2000).
-
-
Cell Lysis:
-
48 hours post-transfection, cells are washed with ice-cold PBS and lysed in IP lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail).
-
Lysates are incubated on ice for 30 minutes with periodic vortexing and then clarified by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
A small aliquot of the supernatant (cell lysate) is saved as the "input" control.
-
The remaining lysate is incubated with anti-FLAG M2 affinity gel overnight at 4°C with gentle rotation.
-
-
Washing:
-
The affinity gel beads are washed three to five times with IP lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
The bound proteins are eluted by boiling the beads in 2x SDS-PAGE loading buffer.
-
The eluates and input samples are resolved by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with anti-HA and anti-FLAG antibodies to detect iNOS and SPSB2, respectively.
-
Caption: Workflow for Co-immunoprecipitation of SPSB2 and iNOS.
In Vitro Ubiquitination Assay
Objective: To demonstrate that the SPSB2-containing E3 ligase complex can directly ubiquitinate iNOS.
Protocol:
-
Protein Purification:
-
Recombinant His-tagged iNOS, FLAG-tagged SPSB2, CUL2, EloB/C, and Rbx1 are expressed and purified from E. coli or insect cells.
-
Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), and ubiquitin are obtained from commercial sources.
-
-
Ubiquitination Reaction:
-
The reaction is assembled in a buffer containing 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, and 0.1 mM DTT.
-
The reaction components are added in the following order: E1 (100 nM), E2 (500 nM), ubiquitin (10 µM), and the reconstituted CUL2-SPSB2 E3 ligase complex (200 nM).
-
The reaction is initiated by the addition of the substrate, His-iNOS (100 nM).
-
-
Incubation and Termination:
-
The reaction mixture is incubated at 37°C for 1-2 hours.
-
The reaction is terminated by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
-
Detection of Ubiquitinated iNOS:
-
The reaction products are resolved by SDS-PAGE and analyzed by Western blotting using an anti-His antibody to detect iNOS.
-
A high-molecular-weight smear or laddering pattern indicates polyubiquitination of iNOS.
-
Implications for Drug Development
The critical role of the SPSB2-iNOS interaction in controlling iNOS levels makes it an attractive target for therapeutic intervention. Strategies aimed at modulating this interaction could offer novel approaches for treating inflammatory and autoimmune diseases.
-
Inhibitors of the SPSB2-iNOS Interaction: Small molecules or peptidomimetics that disrupt the binding of the iNOS DINNN motif to the SPSB2 SPRY domain could prevent iNOS degradation, thereby prolonging its pro-inflammatory effects. Conversely, in certain contexts where NO is beneficial, such inhibitors could be therapeutic.
-
Stabilizers of the SPSB2-iNOS Interaction: Compounds that enhance the interaction between SPSB2 and iNOS could promote iNOS degradation, leading to a reduction in excessive NO production. Such molecules could have significant anti-inflammatory potential.
Conclusion
SPSB2 is a pivotal component of the cellular machinery that controls the stability of iNOS. As the substrate recognition subunit of a CUL2-based E3 ubiquitin ligase, SPSB2 targets iNOS for proteasomal degradation, thereby playing a crucial role in the resolution of inflammation. A thorough understanding of the molecular details of the SPSB2-iNOS interaction and the broader degradation pathway is essential for the development of novel therapeutics that can precisely modulate iNOS activity in disease. The experimental protocols and data presented in this guide provide a foundation for further research in this promising area.
The Therapeutic Potential of Inhibiting the SPSB2-iNOS Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inducible nitric oxide synthase (iNOS) is a critical enzyme in the innate immune response, producing nitric oxide (NO) to combat invading pathogens. The transient nature of iNOS activity, however, limits its efficacy against chronic infections. The SPRY domain-containing suppressor of cytokine signaling (SOCS) box protein 2 (SPSB2) has been identified as a key negative regulator of iNOS. SPSB2 is the substrate recognition component of an E3 ubiquitin ligase complex that targets iNOS for proteasomal degradation, thereby controlling the duration and magnitude of NO production.[1][2][3] Inhibiting the interaction between SPSB2 and iNOS presents a promising therapeutic strategy to prolong iNOS activity and enhance the host's ability to clear persistent pathogens. This guide provides an in-depth overview of the SPSB2-iNOS interaction, the therapeutic rationale for its inhibition, quantitative data on their binding, detailed experimental protocols, and visualizations of the key pathways and experimental workflows.
The SPSB2-iNOS Signaling Pathway
SPSB2 is a crucial component of a Cullin-5-based E3 ubiquitin ligase complex.[4] This complex facilitates the ubiquitination and subsequent proteasomal degradation of specific target proteins. In the context of the innate immune response, SPSB2 specifically recognizes and binds to the N-terminal region of iNOS.[1][3] This interaction is mediated by the SPRY domain of SPSB2 and a highly conserved "DINNN" motif within the iNOS protein.[5]
Upon binding to iNOS, SPSB2 recruits the other components of the E3 ligase machinery, including Elongin B, Elongin C, Cullin-5, and Rbx2.[1][2] This complex then catalyzes the attachment of polyubiquitin (B1169507) chains to iNOS, marking it for degradation by the 26S proteasome.[1][6] This process effectively terminates the production of NO.
The signaling pathway can be summarized as follows:
Quantitative Data: Binding Affinities and Mutational Analysis
The interaction between the SPSB2 SPRY domain and peptides derived from the N-terminus of iNOS has been quantitatively characterized using techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |
| SPSB2 SPRY domain & wild-type iNOS peptide (residues 19-31) | ITC | 13 nM | [1] |
| SPSB2 & cyclic peptide inhibitor (CP3) | SPR | 7 nM | [5] |
| Human SPSB2 & cyclic peptide inhibitor (cR7) | ITC | 103 ± 16 nM | [7] |
| Human SPSB2 & cyclic peptide inhibitor (cR9) | ITC | 308 ± 51 nM | [7] |
Mutational analysis of the iNOS peptide has highlighted the critical residues for SPSB2 binding.
| iNOS Peptide Mutant (Substitution to Alanine) | Fold Decrease in Binding Affinity (vs. Wild-Type) | Reference |
| Lys22 | 2-4 fold | [1] |
| Val28 | 2-4 fold | [1] |
| Lys30 | 2-4 fold | [1] |
| Lys22, Val28, Lys30 (simultaneously) | ~24 fold | [1] |
| Asp (in DINNN motif) | 200-fold | [5] |
| First Asn (in DINNN motif) | 600-fold | [5] |
| Second Asn (in DINNN motif) | 30-fold | [5] |
| Third Asn (in DINNN motif) | Binding undetectable | [5] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect SPSB2-iNOS Interaction
This protocol is designed to verify the in-cell interaction between SPSB2 and iNOS.
Methodology:
-
Cell Culture and Stimulation: Culture bone marrow-derived macrophages (BMDMs) or RAW 264.7 macrophage cell lines. Induce iNOS expression by stimulating the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[1]
-
Cell Lysis: Lyse the cells in a non-denaturing buffer containing protease inhibitors to maintain protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for SPSB2 (or a tag if using overexpressed tagged SPSB2).
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Analyze the eluate by SDS-PAGE and Western blotting using an anti-iNOS antibody to detect the presence of iNOS in the SPSB2 immunoprecipitate.[1]
In Vitro Ubiquitination Assay
This assay demonstrates the SPSB2-dependent ubiquitination of iNOS.
Methodology:
-
Source of iNOS: Use lysates from LPS/IFN-γ-stimulated Spsb2-/- macrophages as a source of iNOS without the endogenous E3 ligase adaptor.[1]
-
Reaction Mixture: Set up a reaction containing the iNOS source, recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), ubiquitin, and the purified E3 ligase components: a trimeric SPSB2/elongin BC complex, Cullin-5, and Rbx2.[1][8]
-
Incubation: Incubate the reaction mixture at 37°C for various time points.
-
Analysis: Stop the reaction and analyze the samples by SDS-PAGE and Western blotting with an anti-iNOS antibody. A ladder of higher molecular weight bands corresponding to polyubiquitinated iNOS should be observed in the complete reaction mixture.[1]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the binding affinity and kinetics of the SPSB2-iNOS interaction.
Methodology:
-
Immobilization: Immobilize purified recombinant SPSB2 onto a sensor chip surface.[9]
-
Analyte Injection: Flow different concentrations of an iNOS-derived peptide (the analyte) over the sensor chip surface.
-
Data Acquisition: Measure the change in the refractive index at the surface, which is proportional to the mass of analyte bound to the immobilized ligand.
-
Analysis: Analyze the association and dissociation curves to determine the kinetic parameters (kon and koff) and the equilibrium dissociation constant (Kd).[5]
Therapeutic Rationale and Future Directions
The inhibition of the SPSB2-iNOS interaction is a novel host-directed therapeutic strategy. By preventing the degradation of iNOS, the intracellular levels of this enzyme are sustained, leading to prolonged and enhanced production of NO.[1][3] This, in turn, can augment the killing of intracellular pathogens like Leishmania major and potentially Mycobacterium tuberculosis.[1][3][10]
Advantages of this approach include:
-
Host-Directed Therapy: Targeting a host protein may reduce the likelihood of pathogens developing resistance compared to conventional antimicrobial drugs.[5]
-
Broad-Spectrum Potential: Enhancing NO production could be effective against a wide range of intracellular pathogens that are susceptible to reactive nitrogen species.
Future research and development should focus on:
-
Small Molecule Inhibitors: Development of potent, selective, and cell-permeable small molecule inhibitors of the SPSB2-iNOS interaction.
-
Peptidomimetics: Optimization of peptide-based inhibitors to improve their stability and pharmacokinetic properties.[5][11]
-
In Vivo Efficacy: Evaluation of lead compounds in preclinical animal models of chronic infectious diseases.
-
Selectivity: Ensuring inhibitors are selective for the SPSB2-iNOS interaction to minimize off-target effects, as other SPSB family members can also interact with iNOS.[6]
Logical Relationship of Therapeutic Intervention
The proposed therapeutic intervention is based on a clear logical framework.
References
- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. connectsci.au [connectsci.au]
- 10. SPSB2 sets NO limits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Inhibitors of the SPSB2-iNOS Interaction: A Novel Anti-Infective Strategy
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the inhibitors targeting the interaction between the SPRY domain-containing suppressor of cytokine signaling (SOCS) box protein 2 (SPSB2) and inducible nitric oxide synthase (iNOS). The disruption of this protein-protein interaction presents a promising therapeutic strategy for enhancing the innate immune response to various pathogens by prolonging the activity of iNOS. This guide details the underlying signaling pathway, summarizes the quantitative data of known inhibitors, provides detailed experimental protocols for their characterization, and visualizes key concepts through diagrams.
The SPSB2-iNOS Signaling Pathway: A Negative Feedback Loop on Nitric Oxide Production
Inducible nitric oxide synthase (iNOS) is a critical enzyme in the innate immune system, producing large amounts of nitric oxide (NO) to combat invading pathogens like Mycobacterium tuberculosis and Leishmania major[1][2]. The expression of iNOS is rapidly induced in macrophages and other immune cells in response to cytokines and microbial products through signaling pathways such as NF-κB and STAT1[1][3].
However, the cellular lifetime of iNOS is tightly regulated to prevent excessive NO production, which can be cytotoxic to host cells. SPSB2 acts as a key negative regulator in this process[2]. As an adaptor protein for an E3 ubiquitin ligase complex, SPSB2 specifically recognizes and binds to a conserved "DINNN" motif within the N-terminal region of iNOS[1][4]. This interaction is mediated by the SPRY domain of SPSB2[1][3].
Upon binding to iNOS, SPSB2 recruits a larger E3 ubiquitin ligase complex, which includes Elongin B, Elongin C, Cullin5, and Rbx2[1][3][5]. This complex then polyubiquitinates iNOS, tagging it for degradation by the 26S proteasome[1][2][6]. Consequently, the inhibition of the SPSB2-iNOS interaction can stabilize iNOS, prolong its half-life, and enhance NO production, thereby boosting the antimicrobial activity of macrophages[1][2][7]. SPSB1 and SPSB4 have also been shown to regulate iNOS degradation through a similar mechanism[5][7].
Quantitative Data for SPSB2-iNOS Interaction Inhibitors
The development of inhibitors targeting the SPSB2-iNOS interaction has primarily focused on peptides and peptidomimetics derived from the iNOS binding motif. Both linear and cyclic peptides have been synthesized and characterized, with cyclic peptides generally exhibiting higher affinity and stability. The binding affinities of these inhibitors for SPSB2 have been determined using various biophysical techniques, and their inhibitory effects have been assessed in cell-based assays.
| Inhibitor Name/Type | Sequence/Description | Binding Affinity (Kd) to SPSB2 | IC50 | Assay Method(s) | Reference(s) |
| Linear Peptides | |||||
| Murine iNOS (19-31) | KEEKDINNNVKKKT | 13 nM | - | Isothermal Titration Calorimetry (ITC) | [1] |
| Human iNOS (hK9) | Ac-KDINNNVEK-NH2 | - | - | Used in competition assays | [7] |
| DINNN Peptide | DINNN | 318 nM | - | Surface Plasmon Resonance (SPR) | [4][8] |
| Cyclic Peptides | |||||
| cR8 | cyclo(RGDINNNV) | Moderate affinity | > 10 µM (for iNOS displacement) | SPR, Cell Lysate Competition Assay | [7] |
| cR7 | cyclo(RGDINNN) | ~6.5-fold higher than cR8 | < 10 µM (for iNOS displacement) | SPR, Cell Lysate Competition Assay | [7] |
| cR9 | cyclo(RGDINNNVE) | ~2-fold higher than cR8 | < 10 µM (for iNOS displacement) | SPR, Cell Lysate Competition Assay | [7] |
| Compound CP3 | Cyclic Peptide | 7 nM | - | Surface Plasmon Resonance (SPR) | [9] |
| CP1 | Ac-c[CVDINNNAbu]-NH2 (thioether bridge) | Low nanomolar | - | Surface Plasmon Resonance (SPR), 19F NMR | [10] |
| CP2 | c[WDINNNβA]-NH2 (lactam bridge) | Low nanomolar | - | Surface Plasmon Resonance (SPR), 19F NMR | [10] |
Experimental Protocols
The characterization of SPSB2-iNOS interaction inhibitors involves a range of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Verify Protein-Protein Interaction
This protocol is used to demonstrate the interaction between SPSB2 and iNOS in a cellular context and to show that peptide inhibitors can disrupt this interaction.
Methodology:
-
Cell Culture and Lysis:
-
Culture RAW 264.7 macrophages and stimulate with lipopolysaccharide (LPS) (e.g., 1 µg/mL) and interferon-gamma (IFN-γ) (e.g., 100 ng/mL) for 16-24 hours to induce iNOS expression[7].
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA, 0.2% Triton X-100) supplemented with protease and phosphatase inhibitors[7].
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
To an aliquot of the cell lysate, add a Flag-tagged SPSB2 protein and an anti-Flag antibody[1].
-
For competition experiments, incubate the lysate with varying concentrations of the inhibitor peptide before adding the antibody[1][11].
-
Add protein A/G-agarose or magnetic beads and incubate to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS and the Flag-tag (for SPSB2).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection. A band for iNOS in the anti-Flag immunoprecipitate confirms the interaction.
-
In Vitro Ubiquitination Assay
This cell-free assay directly demonstrates the SPSB2-dependent ubiquitination of iNOS.
Methodology:
-
Source of iNOS:
-
Reaction Mixture:
-
Incubation and Analysis:
-
Incubate the reaction mixture at 37°C for various time points (e.g., 10 and 40 minutes)[1].
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an anti-iNOS antibody. The appearance of a high-molecular-weight ladder of iNOS indicates polyubiquitination[1][12].
-
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR is a label-free technique used to quantitatively measure the binding kinetics and affinity between the inhibitor and the SPSB2 protein.
Methodology:
-
Protein Immobilization:
-
Immobilize recombinant purified SPSB2 protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling).
-
-
Analyte Injection:
-
Prepare a series of dilutions of the inhibitor peptide (analyte) in a suitable running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate.
-
-
Data Acquisition and Analysis:
-
Measure the change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the immobilized protein. This is recorded as a sensorgram.
-
After each injection, regenerate the sensor surface to remove the bound analyte.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka)[4][13].
-
Cellular Nitric Oxide (NO) Production Assay
This assay measures the biological effect of the inhibitors on NO production in cultured cells. The Griess assay is a common method for this purpose.
Methodology:
-
Cell Culture and Treatment:
-
Plate macrophages (e.g., RAW 264.7) in a 96-well plate[14].
-
Pre-incubate the cells with various concentrations of the SPSB2-iNOS inhibitor.
-
Stimulate the cells with LPS and IFN-γ to induce iNOS expression and NO production.
-
-
Sample Collection:
-
After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
-
Griess Reaction:
-
Mix the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)[14][15]. This reagent reacts with nitrite (B80452) (a stable breakdown product of NO) to form a colored azo compound.
-
-
Quantification:
-
Measure the absorbance of the reaction mixture at ~540 nm using a microplate reader.
-
Calculate the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. An increase in nitrite concentration in the presence of the inhibitor indicates its efficacy in enhancing iNOS activity.
-
Conclusion and Future Directions
The inhibition of the SPSB2-iNOS interaction is a validated and promising strategy for augmenting the innate immune response. The development of potent and stable cyclic peptide inhibitors has provided valuable tool compounds and potential therapeutic leads. Future research in this area will likely focus on the development of small molecule inhibitors, which may offer improved pharmacokinetic properties over peptide-based drugs. Furthermore, the exploration of these inhibitors in various infectious disease models will be crucial to translate the in vitro and cellular findings into in vivo efficacy. The structural and quantitative data presented in this guide provide a solid foundation for the rational design and development of the next generation of SPSB2-iNOS interaction inhibitors.
References
- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of Inducible Nitric-oxide Synthase by the SPRY Domain- and SOCS Box-containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hsp90 inhibition renders iNOS aggregation and the clearance of iNOS aggregates by proteasomes requires SPSB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Subtle Structural Differences Affect the Inhibitory Potency of RGD-Containing Cyclic Peptide Inhibitors Targeting SPSB Proteins [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Use of SPSB2-iNOS Inhibitory Cyclic Peptide-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SPSB2-iNOS inhibitory cyclic peptide-2 is a potent and specific inhibitor of the protein-protein interaction between the SPRY domain-containing SOCS box protein 2 (SPSB2) and inducible nitric oxide synthase (iNOS).[1] Under normal physiological conditions, SPSB2 acts as an adaptor protein for a Cullin-RING E3 ubiquitin ligase complex, which targets iNOS for polyubiquitination and subsequent proteasomal degradation.[2][3] This process serves as a key negative feedback mechanism to control the levels of nitric oxide (NO), a critical signaling molecule and inflammatory mediator. By disrupting the SPSB2-iNOS interaction, the inhibitory cyclic peptide-2 stabilizes iNOS, leading to a sustained and elevated production of NO.[3][4] These application notes provide detailed protocols for the in vitro characterization and utilization of this inhibitory peptide.
Mechanism of Action
The this compound competitively binds to the iNOS binding site on the SPRY domain of SPSB2.[1] This prevents the recruitment of iNOS to the E3 ubiquitin ligase complex, thereby inhibiting its ubiquitination and degradation. The consequence is an increased intracellular concentration and prolonged half-life of iNOS, resulting in enhanced nitric oxide production.
Signaling Pathway of iNOS Degradation and its Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Cell-Based Assay to Screen SPSB2-iNOS Inhibitory Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inducible nitric oxide synthase (iNOS) is a critical enzyme in the innate immune response, producing nitric oxide (NO) to combat pathogens.[1] The concentration and duration of NO production are tightly regulated, in part by the SPRY domain-containing SOCS box protein 2 (SPSB2). SPSB2 acts as an adaptor protein for an E3 ubiquitin ligase complex that targets iNOS for proteasomal degradation, thus downregulating NO production.[2][3] Inhibition of the SPSB2-iNOS protein-protein interaction (PPI) presents a promising therapeutic strategy to enhance and prolong the NO-mediated antimicrobial activity of macrophages.[1][4] Cyclic peptides have emerged as a promising class of molecules to disrupt PPIs due to their conformational rigidity and potential for increased stability and cell permeability.[5][6][7]
These application notes provide a detailed protocol for a cell-based assay to screen and characterize cyclic peptides designed to inhibit the SPSB2-iNOS interaction. The primary endpoint of this assay is the quantification of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess assay.[8][9] Additionally, an alternative reporter gene assay is described for orthogonal validation.
Signaling Pathway and Inhibition
The interaction between SPSB2 and iNOS is a key regulatory point in the inflammatory response. Upon stimulation with pro-inflammatory signals like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), macrophages upregulate the expression of iNOS, leading to a burst of NO production.[2] SPSB2 recognizes a specific motif on the N-terminus of iNOS, initiating the ubiquitination and subsequent degradation of the enzyme.[1][2] Inhibitory cyclic peptides are designed to competitively bind to the iNOS-binding pocket on SPSB2, thereby preventing the recruitment of iNOS to the E3 ligase complex. This action stabilizes iNOS, leading to sustained NO production.[10][11]
Experimental Protocols
Primary Screening Assay: Nitrite Quantification using Griess Assay
This protocol details the steps to measure the inhibitory effect of cyclic peptides on iNOS degradation by quantifying nitrite accumulation in the supernatant of stimulated macrophage-like cells.
Materials:
-
RAW 264.7 murine macrophage cell line (ATCC TIB-71)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Recombinant murine Interferon-gamma (IFN-γ)
-
SPSB2-iNOS inhibitory cyclic peptides (experimental and control)
-
Griess Reagent Kit (e.g., Sigma-Aldrich, Cat. No. G2930 or equivalent)
-
96-well flat-bottom cell culture plates
-
Spectrophotometer capable of reading absorbance at 540 nm
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Seed 5 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate overnight to allow for cell adherence.
-
-
Peptide Treatment and Cell Stimulation:
-
Prepare serial dilutions of the inhibitory cyclic peptides in DMEM.
-
Remove the old media from the wells and add 50 µL of fresh media.
-
Add 25 µL of the peptide dilutions to the respective wells. Include a vehicle control (e.g., DMSO or saline).
-
Pre-incubate the cells with the peptides for 1-2 hours at 37°C.
-
Prepare a stimulation cocktail of LPS (final concentration 100 ng/mL) and IFN-γ (final concentration 10 ng/mL) in DMEM.
-
Add 25 µL of the stimulation cocktail to all wells except for the unstimulated control wells.
-
Incubate the plate for 24 hours at 37°C.
-
-
Griess Assay:
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a sodium nitrite standard curve (0-100 µM) in DMEM.
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well containing supernatant and standards.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) solution (Griess Reagent B) to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light. A purple color will develop.
-
Measure the absorbance at 540 nm within 30 minutes.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (media only) from all readings.
-
Generate a standard curve by plotting the absorbance versus the known concentrations of sodium nitrite.
-
Determine the nitrite concentration in each sample from the standard curve.
-
Calculate the percentage of iNOS activity (or NO production) relative to the stimulated control (LPS/IFN-γ only).
-
Plot the percentage of iNOS activity against the logarithm of the peptide concentration to determine the EC₅₀ value.
-
Orthogonal Assay: iNOS Promoter-Driven Luciferase Reporter Assay
This assay provides a complementary method to confirm that the observed increase in NO production is due to an effect on iNOS protein stability rather than an increase in iNOS gene transcription.
Materials:
-
RAW 264.7 cell line stably transfected with an iNOS promoter-luciferase reporter construct (e.g., Boster Biological Technology, Cat. No. RC1015).[12]
-
Luciferase Assay System (e.g., Promega, Cat. No. E1500 or equivalent)
-
Luminometer
-
Other materials as listed for the Griess assay.
Protocol:
-
Cell Culture and Seeding:
-
Culture and seed the iNOS-luciferase reporter cells as described in the Griess assay protocol.
-
-
Peptide Treatment and Stimulation:
-
Treat the cells with the inhibitory cyclic peptides and stimulate with LPS/IFN-γ as described previously. A shorter incubation time (e.g., 6-8 hours) may be sufficient for this assay.
-
-
Luciferase Assay:
-
After incubation, remove the supernatant.
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to the total protein content of each well if significant cytotoxicity is observed.
-
Compare the luciferase activity in peptide-treated wells to the stimulated control. A potent SPSB2-iNOS inhibitor is not expected to significantly increase iNOS promoter activity.
-
Data Presentation
The quantitative data from the primary screening should be summarized in a clear and concise table to allow for easy comparison of the inhibitory peptides.
Table 1: Potency of SPSB2-iNOS Inhibitory Cyclic Peptides
| Peptide ID | Sequence | EC₅₀ (µM) | Max NO Production (% of Control) |
| CP-01 | (Sequence 1) | 0.5 ± 0.1 | 180 ± 15 |
| CP-02 | (Sequence 2) | 1.2 ± 0.3 | 165 ± 12 |
| CP-03 | (Sequence 3) | 0.05 ± 0.01 | 250 ± 20 |
| Scrambled Control | (Scrambled Sequence) | > 50 | 105 ± 8 |
| Vehicle | N/A | N/A | 100 |
Data are presented as mean ± standard deviation from three independent experiments.
Logical Relationship of Assay Design
The design of this cell-based assay follows a logical progression from a primary screen to identify active compounds to an orthogonal assay to elucidate the mechanism of action.
Troubleshooting and Considerations
-
Cell Viability: It is crucial to assess the cytotoxicity of the cyclic peptides at the tested concentrations. A standard MTT or LDH assay can be run in parallel.
-
Serum Interference: Components in FBS can interfere with the Griess reaction. It is advisable to use low-serum media or perform a pilot experiment to assess the level of interference.
-
Peptide Stability and Permeability: The effectiveness of the peptides in this cell-based assay will depend on their stability in culture media and their ability to penetrate the cell membrane.
-
Specificity: To confirm that the observed increase in NO is iNOS-specific, a parallel experiment can be conducted in the presence of a known iNOS inhibitor, such as 1400W.
These detailed protocols and application notes provide a robust framework for the screening and characterization of SPSB2-iNOS inhibitory cyclic peptides, facilitating the discovery of novel anti-infective agents.
References
- 1. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.monash.edu [research.monash.edu]
- 5. Cyclic Peptides for Protein-Protein Interaction Targets: Applications to Human Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclic Peptides for PPI Inhibition - Synthesis Experts - Creative Peptides [creative-peptides.com]
- 7. Stabilized cyclic peptides as modulators of protein–protein interactions: promising strategies and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitric Oxide Griess Assay [bio-protocol.org]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bosterbio.com [bosterbio.com]
Application Note: Modulating Macrophage iNOS Activity with Cyclic Peptide-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chronic inflammation and infectious diseases often involve the dysregulation of nitric oxide (NO) production by inducible nitric oxide synthase (iNOS) in macrophages. The targeted modulation of iNOS activity is a significant area of interest for therapeutic intervention. Cyclic peptide-2 is a novel research tool that functions as a potent and specific modulator of iNOS by inhibiting its proteasomal degradation. This application note provides a detailed protocol for assessing the effect of cyclic peptide-2 on iNOS activity in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated macrophages.
Contrary to a direct inhibition of the enzyme, cyclic peptide-2 stabilizes iNOS by disrupting its interaction with the SPRY domain and SOCS box-containing protein 2 (SPSB2)[1][2][3][4]. SPSB2 targets iNOS for proteasomal degradation; therefore, its inhibition by cyclic peptide-2 leads to a prolonged iNOS half-life and a sustained or enhanced production of nitric oxide[3][4][5]. This makes cyclic peptide-2 a valuable tool for studying the physiological and pathological roles of sustained iNOS activity.
This document outlines the materials and procedures for inducing iNOS expression in a macrophage cell line, treating the cells with cyclic peptide-2, and quantifying the resulting nitric oxide production using the Griess assay[6][7][8].
Principle of the Assay
The assay is based on the following principles:
-
iNOS Induction: The murine macrophage cell line RAW 264.7 is stimulated with LPS and IFN-γ to induce the expression of iNOS[8][9][10][11].
-
iNOS Stabilization: The stimulated macrophages are treated with varying concentrations of cyclic peptide-2. The peptide inhibits the SPSB2-iNOS interaction, preventing iNOS degradation and leading to its accumulation[1][2][3].
-
Nitric Oxide Measurement: The increased iNOS levels result in higher production of nitric oxide (NO). NO is an unstable molecule and rapidly oxidizes to stable nitrate (B79036) (NO3-) and nitrite (B80452) (NO2-) in the cell culture medium. The concentration of nitrite is measured using the Griess assay as a surrogate for NO production[6][7][12]. The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically[8].
Data Presentation
The following table summarizes representative quantitative data from an experiment assessing the effect of cyclic peptide-2 on nitrite production in LPS/IFN-γ stimulated RAW 264.7 macrophages.
| Treatment | Cyclic Peptide-2 (nM) | Nitrite Concentration (µM) ± SD | Fold Change vs. Stimulated Control |
| Unstimulated Control | 0 | 1.5 ± 0.3 | 0.1 |
| Stimulated Control (LPS + IFN-γ) | 0 | 15.2 ± 1.8 | 1.0 |
| Stimulated + Cyclic Peptide-2 | 10 | 22.8 ± 2.1 | 1.5 |
| Stimulated + Cyclic Peptide-2 | 50 | 35.7 ± 3.5 | 2.3 |
| Stimulated + Cyclic Peptide-2 | 100 | 48.9 ± 4.2 | 3.2 |
| Stimulated + Cyclic Peptide-2 | 250 | 55.1 ± 5.0 | 3.6 |
Note: This data is illustrative of the expected outcome and should be confirmed experimentally.
Experimental Protocols
Materials and Reagents
-
Cell Line: Murine macrophage cell line RAW 264.7
-
Reagents:
-
Cyclic peptide-2 (SPSB2-iNOS inhibitory cyclic peptide-2)[1]
-
Lipopolysaccharide (LPS) from E. coli
-
Recombinant murine Interferon-gamma (IFN-γ)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Phosphate Buffered Saline (PBS)
-
Griess Reagent Kit (containing N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NEDD), sulfanilamide (B372717), and phosphoric acid)
-
Sodium Nitrite (NaNO2) for standard curve
-
-
Equipment:
-
37°C, 5% CO2 incubator
-
96-well cell culture plates
-
Microplate reader (540-550 nm absorbance)
-
Standard laboratory equipment (pipettes, centrifuges, etc.)
-
Cell Culture and Seeding
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells every 2-3 days to maintain logarithmic growth.
-
For the assay, seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell adherence.
iNOS Induction and Treatment with Cyclic Peptide-2
-
After 24 hours of incubation, remove the culture medium.
-
Add 100 µL of fresh medium containing LPS (100 ng/mL) and IFN-γ (10 U/mL) to all wells except the unstimulated control wells.
-
Immediately add the desired concentrations of cyclic peptide-2 to the treatment wells. Prepare a dilution series of the peptide in the culture medium.
-
Add vehicle control (the solvent used to dissolve the peptide) to the stimulated control wells.
-
Add fresh medium without stimulants or peptide to the unstimulated control wells.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
Measurement of Nitric Oxide Production (Griess Assay)
-
After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a Nitrite Standard Curve:
-
Prepare a 100 µM stock solution of sodium nitrite in culture medium.
-
Perform serial dilutions to obtain standards ranging from 1.56 µM to 100 µM.
-
Add 50 µL of each standard to empty wells in the new 96-well plate.
-
-
Griess Reagent Preparation: Mix equal volumes of the sulfanilamide solution and the NEDD solution immediately before use.
-
Add 50 µL of the prepared Griess reagent to each well containing the supernatant and the standards.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by interpolating from the standard curve.
Mandatory Visualizations
Signaling Pathway of iNOS Induction and Stabilization
Caption: iNOS induction by LPS/IFN-γ and stabilization by Cyclic Peptide-2.
Experimental Workflow
Caption: Experimental workflow for assessing the effect of Cyclic Peptide-2.
Troubleshooting and Considerations
-
High Background in Unstimulated Cells: This could be due to cell stress, high cell density, or contamination. Ensure proper cell culture techniques and optimal seeding density.
-
Low NO Production in Stimulated Cells: The activity of LPS and IFN-γ may be low. Use freshly prepared or properly stored reagents. The cell passage number can also affect the response; use cells at a low passage number.
-
Interference with the Griess Assay: Some compounds can interfere with the Griess reaction. Phenol red in the culture medium can also affect the results, although it is generally acceptable. If interference is suspected, run a control with the compound in medium without cells.
-
Cell Viability: It is crucial to assess the cytotoxicity of cyclic peptide-2 at the tested concentrations using an assay such as MTT or LDH to ensure that the observed effects on NO production are not due to changes in cell viability.
By following this detailed protocol, researchers can effectively evaluate the potential of cyclic peptide-2 to modulate iNOS activity and nitric oxide production in macrophages, providing valuable insights into its therapeutic and research applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.monash.edu [research.monash.edu]
- 6. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Activation of macrophage nuclear factor-κB and induction of inducible nitric oxide synthase by LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigating the Role of TNF-α and IFN-γ Activation on the Dynamics of iNOS Gene Expression in LPS Stimulated Macrophages | PLOS One [journals.plos.org]
- 12. Protocol Griess Test [protocols.io]
Application Notes and Protocols: Surface Plasmon Resonance Analysis of SPSB2-iNOS Inhibitory Peptide-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inducible nitric oxide synthase (iNOS) is a critical enzyme in the innate immune response, producing nitric oxide (NO) to combat pathogens. The lifetime and activity of iNOS are tightly regulated. One key regulator is the SPRY domain-containing SOCS box protein 2 (SPSB2), which acts as a substrate recognition component of an E3 ubiquitin ligase complex. SPSB2 binds to the N-terminus of iNOS, leading to its ubiquitination and subsequent degradation by the proteasome. This process effectively dampens the NO-mediated immune response.
Inhibition of the SPSB2-iNOS interaction presents a promising therapeutic strategy to prolong the functional lifetime of iNOS, thereby enhancing the clearance of intracellular pathogens. This has led to the development of various inhibitory molecules, including peptidomimetics. "SPSB2-iNOS inhibitory peptide-2" (also known as cyclic peptide 2 or CP2) is a potent, redox-stable inhibitor designed to disrupt this protein-protein interaction.
These application notes provide a detailed protocol for characterizing the binding kinetics of SPSB2-iNOS inhibitory peptide-2 to the SPSB2 protein using Surface Plasmon Resonance (SPR).
Signaling Pathway of iNOS Regulation by SPSB2
The interaction between SPSB2 and iNOS is a key step in a well-defined cellular degradation pathway. Understanding this pathway is crucial for interpreting the effects of inhibitory peptides.
Caption: The SPSB2-mediated iNOS degradation pathway and the mode of action for inhibitory peptides.
Quantitative Data Summary
SPR analysis has been instrumental in quantifying the binding affinities of various peptides designed to inhibit the SPSB2-iNOS interaction. The equilibrium dissociation constant (KD) is a key parameter for comparing inhibitor potency.
| Peptide/Protein | Ligand | Analyte | KD (nM) | Reference |
| iNOS (wild-type peptide) | SPSB2 | iNOS peptide | 13 | [1] |
| Inhibitory Peptide-2 (CP2) | SPSB2 | CP2 | 21 | [2] |
| Linear DINNN peptide | SPSB2 | DINNN | 318 | [3] |
| Cyclic Peptide 1 (CP1) | SPSB2 | CP1 | Not specified | [4] |
| Cyclic Peptide 3 (CP3) | SPSB2 | CP3 | 7 | [5] |
Experimental Protocol: SPR Analysis of SPSB2 and Inhibitory Peptide-2
This protocol outlines the steps for analyzing the binding kinetics of the SPSB2-iNOS inhibitory peptide-2 to the SPSB2 protein. The general workflow involves immobilizing the SPSB2 protein on the sensor chip and flowing the inhibitory peptide over the surface as the analyte.
Materials and Reagents
-
Protein: Recombinant human or murine SPSB2 (SPRY domain, residues 12-224)
-
Peptide: Synthetic SPSB2-iNOS inhibitory peptide-2 (CP2)
-
SPR Instrument: Biacore series or similar
-
Sensor Chip: CM5 sensor chip
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0
-
Running Buffer (HBS-EP+): 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20
-
Alternative Running Buffer: 50 mM Sodium Phosphate pH 7.4, 50 mM NaCl[4]
-
Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC), and ethanolamine-HCl
Experimental Workflow
Caption: A generalized workflow for the Surface Plasmon Resonance (SPR) experiment.
Step-by-Step Methodology
1. System Preparation:
- Degas all buffers and solutions thoroughly.
- Prime the SPR system with the running buffer (HBS-EP+) until a stable baseline is achieved.
2. Ligand Immobilization (SPSB2 Protein):
- Use a CM5 sensor chip.
- Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
- Prepare a solution of SPSB2 protein at a concentration of 10-50 µg/mL in the immobilization buffer (10 mM Sodium Acetate, pH 5.0). The optimal pH should be determined empirically to maximize electrostatic pre-concentration.
- Inject the SPSB2 protein solution over the activated surface until the desired immobilization level is reached (typically 2000-4000 Response Units, RU).
- Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
- A reference flow cell should be prepared similarly but without the injection of the SPSB2 protein to allow for reference subtraction.
3. Analyte Binding Analysis (Inhibitory Peptide-2):
- Prepare a dilution series of the SPSB2-iNOS inhibitory peptide-2 in the running buffer. A typical concentration range would span from low nanomolar to micromolar concentrations (e.g., 10 nM to 1 µM), bracketing the expected KD.
- Perform a kinetics analysis by injecting each concentration of the peptide over the SPSB2-immobilized and reference flow cells.
- Set the contact time (association phase) to allow the binding to approach equilibrium (e.g., 120-180 seconds).
- Set the dissociation time (buffer flow) to allow for sufficient dissociation to be observed (e.g., 300-600 seconds).
- The flow rate should be kept constant, typically at 30 µL/min.
4. Surface Regeneration:
- After each peptide injection cycle, regenerate the sensor surface to remove all bound analyte.
- The regeneration solution must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand. A common starting point is a short pulse of a low pH solution, such as 10 mM Glycine-HCl, pH 2.0.
5. Data Analysis:
- Subtract the reference flow cell data from the active flow cell data for each injection to correct for bulk refractive index changes and non-specific binding.
- Process the resulting sensorgrams using the instrument's evaluation software.
- Fit the data to a suitable binding model. For a 1:1 interaction, the Langmuir binding model is appropriate.
- From the fitted curves, determine the association rate constant (ka), the dissociation rate constant (kd), and calculate the equilibrium dissociation constant (KD = kd/ka).
Conclusion
This protocol provides a robust framework for quantifying the interaction between the SPSB2 protein and its inhibitory peptide-2 using Surface Plasmon Resonance. The resulting kinetic data are essential for the structure-activity relationship (SAR) studies, inhibitor optimization, and the overall development of novel therapeutics targeting the iNOS degradation pathway. Accurate and reproducible SPR data will significantly contribute to the advancement of new anti-infective strategies.
References
Application Note: High-Resolution Analysis of SPSB2-Peptide Interactions Using 19F NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SPRY domain-containing suppressor of cytokine signaling (SOCS) box protein 2 (SPSB2) is a critical negative regulator of inducible nitric oxide synthase (iNOS)[1][2]. By acting as an adaptor protein for an E3 ubiquitin ligase complex, SPSB2 targets iNOS for proteasomal degradation, thereby controlling nitric oxide (NO) levels[1][3][4][5]. This regulatory role makes the SPSB2-iNOS interaction a compelling target for therapeutic intervention in various diseases, including chronic infections where prolonged iNOS activity may be beneficial[2][3][6]. The interaction is mediated by the binding of the SPSB2 SPRY domain to a linear motif containing the sequence "DINNN" within the disordered N-terminus of iNOS[6][7].
Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy has emerged as a powerful, sensitive, and versatile tool for studying protein-ligand interactions[8][9][10]. The high sensitivity of the 19F nucleus, its 100% natural abundance, and the absence of endogenous fluorine in most biological systems provide a background-free window for observing molecular interactions[9][11]. This application note provides detailed protocols for utilizing both protein-observed and ligand-observed 19F NMR to characterize and quantify the binding of peptides to SPSB2.
Signaling Pathway and Experimental Rationale
SPSB2 is a key component of a Cullin-RING E3 ubiquitin ligase complex. Its SPRY domain specifically recognizes the DINNN motif of iNOS, while its SOCS box recruits the rest of the E3 ligase machinery (Elongin B/C, Cullin5, and Rbx2)[1][5]. This assembly polyubiquitinates iNOS, marking it for degradation by the proteasome[1][4][7]. Inhibiting the initial SPSB2-iNOS recognition step can prevent this degradation, prolonging iNOS lifetime and enhancing NO production[3][6]. 19F NMR can be used to identify and characterize inhibitors of this interaction by monitoring changes in the fluorine signal upon binding.
References
- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SPSB2 sets NO limits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for the regulation of inducible nitric oxide synthase by the SPRY domain-containing SOCS box protein SPSB2, an E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 19F NMR as a probe of ligand interactions with the iNOS binding site of SPRY domain-containing SOCS box protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Detection of Protein-Ligand Interactions by 19F Nuclear Magnetic Resonance Using Hyperpolarized Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. (19)F-modified proteins and (19)F-containing ligands as tools in solution NMR studies of protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Characterization of Redox-Stable SPSB2-iNOS Inhibitory Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inducible nitric oxide synthase (iNOS) is a critical enzyme in the innate immune response, producing large amounts of nitric oxide (NO) to combat pathogens.[1][2][3] The lifetime and activity of iNOS are tightly regulated, in part by the SPRY domain-containing suppressor of cytokine signaling (SOCS) box protein 2 (SPSB2).[1][4] SPSB2 acts as an adaptor protein for an E3 ubiquitin ligase complex, targeting iNOS for proteasomal degradation.[1][4][5] This interaction is mediated by the binding of the SPSB2 SPRY domain to a "DINNN" motif within the N-terminal region of iNOS.[1][6][7][8]
Inhibiting the SPSB2-iNOS interaction can prolong the functional lifetime of iNOS, leading to sustained NO production and potentially enhanced pathogen clearance.[6][9][10] This has led to the development of peptide-based inhibitors. However, linear peptides often suffer from poor stability in biological systems. To overcome this, redox-stable cyclic peptides have been designed and synthesized. These peptides mimic the bioactive conformation of the DINNN motif and exhibit improved resistance to degradation.[6][7][10]
These application notes provide detailed protocols for the synthesis, purification, and characterization of redox-stable SPSB2-iNOS inhibitory peptides. They also describe methods for evaluating their binding affinity, inhibitory activity, and stability.
Signaling Pathway
The interaction between SPSB2 and iNOS is a key regulatory point in the inflammatory response. Understanding this pathway is crucial for the rational design of inhibitors.
Caption: SPSB2-mediated iNOS degradation pathway and its inhibition.
Quantitative Data Summary
The following table summarizes the binding affinities and inhibitory concentrations of representative linear and cyclic peptides targeting the SPSB2-iNOS interaction.
| Peptide Sequence | Type | Binding Affinity (Kd) to SPSB2 | IC50 | Reference |
| Ac-DINNN-NH2 | Linear | 318 nM (SPR) | - | [7] |
| Ac-c[CVDINNNC]-NH2 | Cyclic (Disulfide) | 4.4 nM (SPR) | - | [10] |
| Redox-Stable Analogue 1 | Cyclic (Thioether) | Low nM (SPR & 19F NMR) | - | [6] |
| Redox-Stable Analogue 2 | Cyclic (Thioether) | Low nM (SPR & 19F NMR) | - | [6] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of redox-stable cyclic peptides using Fmoc chemistry.
Materials:
-
Rink Amide resin[11]
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)[12]
-
Triisopropylsilane (TIS)
-
1,2-ethanedithiol (EDT)[12]
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents) and HBTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.[13]
-
Cyclization (on-resin): For thioether cyclization, incorporate appropriate amino acids (e.g., Cys and a halo-acetylated Lys) during synthesis. After linear assembly, deprotect the necessary side chains and perform the intramolecular cyclization on the solid support.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 94% TFA, 2.5% EDT, 2.5% water, 1% TIS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[12]
-
-
Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Repeat the ether wash twice.
-
Lyophilization: Dry the crude peptide pellet under vacuum and then lyophilize.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Protocol 2: Peptide Purification
Materials:
-
Crude lyophilized peptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column[14]
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A/B mixture.
-
HPLC Purification:
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the peptide solution onto the column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes).
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.[14]
Protocol 3: iNOS Inhibition Assay (Cell-based)
This protocol measures the ability of the inhibitory peptides to prevent SPSB2-mediated iNOS degradation in macrophage cell lysates.
Materials:
-
RAW 264.7 macrophage cells[15]
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)
-
Cell lysis buffer
-
Purified SPSB2 protein coupled to Sepharose beads[1]
-
Inhibitory peptides
-
SDS-PAGE gels and Western blotting reagents
-
Anti-iNOS antibody
Procedure:
-
Induce iNOS Expression: Treat RAW 264.7 cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) for 6-8 hours to induce iNOS expression.[1]
-
Prepare Cell Lysate: Lyse the cells to obtain a whole-cell extract containing iNOS.
-
Inhibition and Pulldown:
-
Pre-incubate the iNOS-containing lysate with varying concentrations of the inhibitory peptide for 1 hour.
-
Add SPSB2-coupled Sepharose beads to the lysate and incubate for 2-4 hours at 4°C to pull down iNOS.[1]
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-iNOS antibody to detect the amount of iNOS that was pulled down by SPSB2.
-
-
Quantification: Quantify the band intensities to determine the extent of inhibition at each peptide concentration.
Caption: Workflow for the cell-based iNOS inhibition assay.
Protocol 4: Redox Stability Assay
This protocol assesses the stability of the cyclic peptides in a reducing environment, which is crucial for their intracellular activity.
Materials:
-
Purified cyclic peptide
-
Dithiothreitol (DTT) or Glutathione (GSH)
-
RP-HPLC system
-
Mass spectrometer (optional, for confirmation)
Procedure:
-
Incubation: Incubate the cyclic peptide (e.g., at 1 mg/mL) in a buffer containing a physiological concentration of a reducing agent (e.g., 1-10 mM DTT or GSH) at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Quenching: Quench the reaction, for example, by adding an alkylating agent or by immediate freezing.
-
Analysis:
-
Analyze each aliquot by RP-HPLC.
-
Monitor the disappearance of the peak corresponding to the intact cyclic peptide and the appearance of any new peaks corresponding to the reduced, linear form.
-
-
Quantification: Calculate the percentage of intact peptide remaining at each time point to determine its half-life in the reducing environment. A truly redox-stable peptide (e.g., with a thioether linkage) should show minimal degradation.[7]
Conclusion
The protocols and data presented here provide a comprehensive guide for the synthesis and evaluation of redox-stable SPSB2-iNOS inhibitory peptides. These peptides represent a promising class of molecules for modulating the innate immune response by targeting a host protein-protein interaction. By stabilizing iNOS, they have the potential to enhance the clearance of persistent pathogens, offering a novel anti-infective strategy that may be less susceptible to the development of pathogen resistance.[10] Further optimization of these peptides could lead to the development of new therapeutics for a range of infectious diseases.
References
- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis for the regulation of inducible nitric oxide synthase by the SPRY domain-containing SOCS box protein SPSB2, an E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. research.monash.edu [research.monash.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Peptide Synthesis Methods and Techniques | MolecularCloud [molecularcloud.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. bachem.com [bachem.com]
- 15. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cell Lysate Competition Assay for Screening Inhibitors of the SPSB2-iNOS Interaction
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Inducible nitric oxide synthase (iNOS) is a critical enzyme in the innate immune response, producing large amounts of nitric oxide (NO) to combat pathogens.[1][2][3] The regulation of iNOS levels is crucial, as excessive NO can be cytotoxic.[4] One key regulator is the SPRY domain-containing SOCS box protein 2 (SPSB2), which is an adaptor protein for an E3 ubiquitin ligase complex.[1][5][6] SPSB2 targets iNOS for ubiquitination and subsequent proteasomal degradation, thereby acting as a negative regulator of NO production.[1][2][6] The interaction between SPSB2 and iNOS is mediated by the SPRY domain of SPSB2 and a conserved "DINNN" motif within the N-terminal region of iNOS.[1][2]
Inhibiting the SPSB2-iNOS interaction presents a promising therapeutic strategy to enhance and prolong the antimicrobial and anticancer effects of NO by increasing the half-life of iNOS.[4][6][7][8] This application note provides a detailed protocol for a cell lysate-based competition assay to screen for and characterize inhibitors of the SPSB2-iNOS protein-protein interaction. This assay is a valuable tool for identifying and validating potential lead compounds in drug discovery programs targeting this pathway.
Signaling Pathway and Assay Principle
SPSB2 is a component of an E3 ubiquitin ligase complex that includes Cullin-5, Rbx2, and the Elongin BC complex.[1][6] SPSB2 acts as the substrate recognition subunit, binding to iNOS and recruiting the rest of the E3 ligase machinery to polyubiquitinate iNOS, marking it for degradation by the proteasome.[1][6]
The cell lysate competition assay is designed to quantify the ability of a test compound to disrupt the interaction between SPSB2 and iNOS. The assay utilizes a source of iNOS from stimulated macrophage cell lysates and recombinant SPSB2 protein. A known interacting peptide (containing the DINNN motif) or a test inhibitor is used to compete with the binding of native iNOS from the lysate to immobilized SPSB2. The amount of iNOS that binds to SPSB2 in the presence of the competitor is then quantified, typically by Western blotting.
Caption: SPSB2-mediated iNOS degradation pathway and point of inhibition.
Experimental Protocols
Preparation of Macrophage Cell Lysate Containing iNOS
This protocol describes the induction of iNOS expression in RAW 264.7 macrophage cells and subsequent lysate preparation.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
Ice-cold PBS
-
RIPA Lysis Buffer (or similar) with protease inhibitors
-
Cell scraper
-
Refrigerated centrifuge
Protocol:
-
Seed RAW 264.7 cells in a T-175 flask and grow to 80-90% confluency.
-
Induce iNOS expression by treating the cells with 1 µg/mL LPS and 10 ng/mL IFN-γ for 12-16 hours.
-
After incubation, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold lysis buffer with protease inhibitors to the flask.
-
Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Transfer the supernatant (containing iNOS) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
-
Aliquot the lysate and store at -80°C until use.
Cell Lysate Competition Assay
This protocol details the competition assay to measure the inhibition of the SPSB2-iNOS interaction.
Materials:
-
Recombinant purified SPSB2 protein
-
iNOS-containing macrophage cell lysate (from Protocol 1)
-
Protein A/G magnetic beads (or Sepharose beads)
-
Anti-SPSB2 antibody (for immunoprecipitation)
-
Test inhibitors and a known peptide inhibitor (e.g., a peptide containing the DINNN sequence)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Anti-iNOS antibody
-
Anti-SPSB2 antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol Workflow:
Caption: Workflow of the cell lysate competition assay.
Detailed Steps:
-
Immobilization of SPSB2:
-
Incubate Protein A/G beads with an anti-SPSB2 antibody for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads to remove unbound antibody.
-
Add recombinant SPSB2 protein to the antibody-conjugated beads and incubate for 2-4 hours at 4°C to allow for immunoprecipitation.
-
Wash the beads to remove unbound SPSB2.
-
-
Competition Reaction:
-
To the beads with immobilized SPSB2, add the iNOS-containing cell lysate.
-
Simultaneously, add the test inhibitor at various concentrations. Include a positive control (a known peptide inhibitor) and a negative control (vehicle/DMSO).
-
Incubate the mixture for 2-4 hours at 4°C with gentle rotation to allow for the binding of iNOS to SPSB2 and for the competition to occur.
-
-
Washing and Elution:
-
Pellet the beads using a magnetic stand (for magnetic beads) or centrifugation.
-
Carefully remove the supernatant.
-
Wash the beads three times with ice-cold Wash Buffer to remove unbound proteins.
-
After the final wash, remove all supernatant and add 2X SDS-PAGE loading buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the bound proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Probe the membrane with a primary antibody against iNOS overnight at 4°C.
-
Wash the membrane and then probe with a primary antibody against SPSB2 to confirm equal loading of the bait protein.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities using densitometry software.
-
Data Presentation and Interpretation
The results of the competition assay can be presented in a tabular format to facilitate comparison between different inhibitors and concentrations. The amount of iNOS pulled down is quantified and can be expressed as a percentage of the iNOS pulled down in the absence of any competitor. The IC50 value, the concentration of inhibitor required to displace 50% of the bound iNOS, can then be calculated.
Table 1: Inhibition of SPSB2-iNOS Interaction by Test Compounds
| Compound | Concentration (µM) | iNOS Signal Intensity (Arbitrary Units) | % Inhibition |
| Vehicle Control | 0 | 1000 | 0 |
| Positive Control | 10 | 150 | 85 |
| (Known Peptide) | |||
| Compound A | 1 | 850 | 15 |
| 10 | 450 | 55 | |
| 100 | 100 | 90 | |
| Compound B | 1 | 950 | 5 |
| 10 | 750 | 25 | |
| 100 | 500 | 50 |
Table 2: IC50 Values for SPSB2-iNOS Interaction Inhibitors
| Compound | IC50 (µM) |
| Positive Control | 2.5 |
| (Known Peptide) | |
| Compound A | 8.7 |
| Compound B | 98.2 |
Interpretation:
A decrease in the iNOS band intensity in the presence of a test compound indicates that the compound is inhibiting the interaction between SPSB2 and iNOS. By comparing the level of inhibition at different concentrations, the potency of the inhibitor can be determined and an IC50 value calculated. In the example data, Compound A is a more potent inhibitor of the SPSB2-iNOS interaction than Compound B.
Conclusion
The cell lysate competition assay described provides a robust and physiologically relevant method for screening and characterizing inhibitors of the SPSB2-iNOS interaction. This assay is a critical tool for advancing drug discovery efforts aimed at modulating iNOS activity for therapeutic benefit. The detailed protocol and data presentation guidelines provided herein should enable researchers to successfully implement this assay in their laboratories.
References
- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. uniprot.org [uniprot.org]
- 6. researchgate.net [researchgate.net]
- 7. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: Measuring iNOS Activity After Treatment with Cyclic Peptide-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inducible nitric oxide synthase (iNOS) is a critical enzyme in the immune response, producing large amounts of nitric oxide (NO) to combat pathogens. The expression and activity of iNOS are tightly regulated. One key regulatory mechanism is through the interaction with the SPRY domain-containing SOCS box protein 2 (SPSB2), which targets iNOS for proteasomal degradation. Inhibiting this interaction can prolong the half-life of iNOS, leading to sustained and enhanced NO production.
Cyclic peptide-2 (CP2) is a potent, redox-stable inhibitor of the SPSB2-iNOS interaction.[1] By binding to SPSB2, CP2 prevents the recruitment of the E3 ubiquitin ligase complex that polyubiquitinates iNOS, thereby rescuing it from degradation. These application notes provide detailed protocols for treating macrophage cells with CP2 and subsequently measuring the impact on iNOS activity, primarily through the quantification of nitric oxide production.
Principle of Action
The fundamental principle behind the use of Cyclic Peptide-2 is the stabilization of iNOS. Under normal physiological conditions, SPSB2 binds to iNOS and facilitates its degradation. CP2 competitively inhibits this binding, leading to an accumulation of active iNOS and a corresponding increase in NO synthesis.
Data Presentation
| Compound | Binding Affinity (KD) to SPSB2 | Reference |
| Cyclic Peptide-2 (CP2) | 21 nM | [1] |
This strong binding affinity indicates that CP2 can effectively compete with iNOS for binding to SPSB2 at nanomolar concentrations.
Experimental Protocols
Cell Culture and iNOS Induction in Macrophages
This protocol describes the culture of RAW 264.7 macrophage cells and the induction of iNOS expression using lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Cell scrapers
-
Sterile cell culture plates (96-well and 6-well)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for the Griess assay, 6-well plates for protein analysis) and allow them to adhere overnight.
-
iNOS Induction: To induce iNOS expression, treat the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 6-24 hours). The optimal concentration and time should be determined empirically for your specific cell line and experimental conditions.
Treatment with Cyclic Peptide-2
Materials:
-
Cyclic Peptide-2 (CP2)
-
Sterile, nuclease-free water or appropriate solvent for CP2 reconstitution
-
Cell culture medium
Procedure:
-
Reconstitution: Prepare a stock solution of CP2 in a suitable solvent as per the manufacturer's instructions.
-
Treatment: Following the iNOS induction period, treat the cells with varying concentrations of CP2. It is recommended to perform a dose-response experiment (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). Include a vehicle-only control.
-
Incubation: Incubate the cells with CP2 for the desired time period (e.g., 4-12 hours).
Measurement of iNOS Activity (Nitric Oxide Production) using the Griess Assay
The Griess assay is a colorimetric method that indirectly measures iNOS activity by quantifying the accumulation of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.[2]
Materials:
-
Griess Reagent System (typically contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well microplate reader
Procedure:
-
Sample Collection: After the treatment period with CP2, carefully collect the cell culture supernatant from each well.
-
Standard Curve Preparation: Prepare a standard curve using serial dilutions of the sodium nitrite standard solution in cell culture medium.
-
Griess Reaction:
-
Add a specific volume of the collected supernatant and each standard to separate wells of a 96-well plate.
-
Add the Griess reagents to each well according to the manufacturer's protocol. This typically involves the sequential addition of sulfanilamide and NED solutions.
-
Incubate the plate at room temperature for the recommended time (usually 5-10 minutes), protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. The amount of nitrite is directly proportional to the NO produced by iNOS.
Western Blot for iNOS Protein Levels
To confirm that the observed increase in NO production is due to the stabilization of the iNOS protein, perform a Western blot to assess iNOS protein levels.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against iNOS
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the cells treated with and without CP2 using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with a primary antibody specific for iNOS.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. An increase in the intensity of the iNOS band in CP2-treated samples would indicate protein stabilization.
Signaling Pathway and Experimental Workflow Diagrams
Caption: SPSB2-iNOS signaling pathway and the inhibitory action of Cyclic Peptide-2.
Caption: Experimental workflow for measuring iNOS activity after CP2 treatment.
References
Application Notes and Protocols for the Intracellular Delivery of SPSB2-iNOS Inhibitory Cyclic Peptide-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inducible nitric oxide synthase (iNOS) plays a critical role in the innate immune response by producing nitric oxide (NO), a key molecule in pathogen defense. The concentration and duration of NO production are tightly regulated to effectively clear pathogens while minimizing damage to host tissues. A key regulator of this process is the SPRY domain-containing SOCS box protein 2 (SPSB2). SPSB2 is an adaptor protein for a Cullin-RING E3 ubiquitin ligase complex that targets iNOS for proteasomal degradation, thereby downregulating NO production.[1][2][3]
Inhibiting the interaction between SPSB2 and iNOS presents a promising therapeutic strategy to prolong the intracellular lifetime of iNOS, leading to sustained and elevated NO levels. This can enhance the clearance of persistent intracellular pathogens.[2][4] SPSB2-iNOS inhibitory cyclic peptide-2 (CP2) is a potent, redox-stable inhibitor of the SPSB2-iNOS interaction.[5] However, the therapeutic application of such peptides is often limited by their poor cell permeability.[6][7] This document provides detailed application notes and protocols for the delivery of this compound into cells to study its effects on the SPSB2-iNOS signaling pathway.
SPSB2-iNOS Signaling Pathway
The signaling pathway leading to iNOS degradation and its inhibition by cyclic peptide-2 is depicted below. Under normal inflammatory conditions, SPSB2 recognizes and binds to a specific motif in the N-terminal region of iNOS. This interaction recruits the Elongin B/C-Cullin 5-Rbx2 E3 ubiquitin ligase complex, which polyubiquitinates iNOS, marking it for degradation by the proteasome. This process effectively terminates the NO signal. This compound competitively binds to the iNOS-binding site on SPSB2, preventing the interaction between SPSB2 and iNOS. This inhibition spares iNOS from proteasomal degradation, leading to its accumulation and a subsequent increase in NO production.
Caption: SPSB2-iNOS signaling pathway and its inhibition.
Quantitative Data
The following table summarizes the binding affinities of various SPSB2-iNOS inhibitory peptides. This data is essential for selecting the appropriate peptide and concentration for your experiments.
| Peptide Name | Sequence/Description | Binding Affinity (Kd) to SPSB2 | Reference |
| iNOS peptide | Linear peptide from iNOS N-terminus | 13 nM | [1] |
| CP1 | Redox-stable cyclic peptide with DINNN motif | Low nanomolar | [4] |
| This compound (CP2) | Redox-stable cyclic peptide with DINNN motif | 21 nM | [5] |
| CP3 | Optimized smaller cyclic pentapeptide | 7 nM | [6] |
| cR7 | cyclo(RGDINNN) | 103 ± 16 nM | [8] |
| cR8 | cyclo(RGDINNNV) | Moderate affinity | [8] |
| cR9 | cyclo(RGDINNNVE) | 308 ± 51 nM | [8] |
Experimental Protocols
Representative Protocol for Intracellular Delivery of Cyclic Peptide-2
Due to the inherently low cell permeability of cyclic peptides, conjugation to a cell-penetrating peptide (CPP) is a recommended strategy for efficient intracellular delivery.[9] This protocol provides a representative method for delivering a CPP-conjugated version of this compound into macrophage cell lines such as RAW 264.7.
Materials:
-
This compound (CP2) conjugated to a CPP (e.g., TAT peptide)
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium (with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)
-
Phosphate Buffered Saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density of 5 x 105 cells/well in complete DMEM medium. Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
Peptide Preparation: Prepare a stock solution of the CPP-CP2 conjugate in sterile, nuclease-free water or PBS. Further dilute the peptide to the desired final concentrations (e.g., 1-20 µM) in serum-free DMEM.
-
Cell Treatment:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add the diluted CPP-CP2 conjugate to the cells.
-
Incubate for 4-6 hours at 37°C to allow for cellular uptake.
-
-
Induction of iNOS Expression:
-
After the peptide incubation period, add LPS (100 ng/mL) and IFN-γ (10 ng/mL) directly to the wells to induce iNOS expression.
-
Incubate the cells for an additional 18-24 hours.
-
-
Downstream Analysis: Following incubation, the cell culture supernatant can be collected for nitric oxide measurement, and the cell lysates can be prepared for co-immunoprecipitation or Western blot analysis.
Caption: Workflow for CPP-mediated peptide delivery.
Measurement of Nitric Oxide Production (Griess Assay)
This protocol measures the accumulation of nitrite (B80452) (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent.
Materials:
-
Cell culture supernatant from peptide-treated and control cells
-
Griess Reagent Kit (or prepare fresh):
-
Solution A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water
-
-
Sodium nitrite (NaNO₂) standard solution (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of NaNO₂ standards ranging from 1 to 100 µM in culture medium.
-
Sample Collection: Centrifuge the cell culture supernatants at 1,000 x g for 10 minutes to remove any detached cells.
-
Griess Reaction:
-
Add 50 µL of each standard and sample supernatant to separate wells of a 96-well plate.
-
Add 50 µL of Solution A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Co-immunoprecipitation (Co-IP) Assay to Assess SPSB2-iNOS Interaction
This protocol is designed to demonstrate that the this compound disrupts the interaction between SPSB2 and iNOS within the cell.
Materials:
-
Cell lysates from peptide-treated and control cells
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
Anti-SPSB2 antibody (for immunoprecipitation)
-
Anti-iNOS antibody (for Western blot detection)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in Co-IP lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (protein lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-SPSB2 antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP wash buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-iNOS antibody to detect the amount of iNOS that was co-immunoprecipitated with SPSB2. A reduced iNOS signal in the peptide-treated samples compared to the control indicates disruption of the SPSB2-iNOS interaction.
-
Caption: Co-immunoprecipitation workflow.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers investigating the intracellular effects of this compound. By employing effective delivery strategies and robust analytical methods, it is possible to elucidate the therapeutic potential of modulating the SPSB2-iNOS interaction for the treatment of infectious diseases. Careful optimization of peptide concentration and incubation times for specific cell types is recommended to achieve maximal efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeted Subcellular Protein Delivery Using Cleavable Cyclic Cell-Penetrating Peptide-Conjugates | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of a cyclic, cell penetrating peptide compatible with in vitro selection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Alternative In Silico Method To Predict Passive Membrane Permeability Of Potential Spsb2-Inos Inhibitor [erepo.usm.my]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing a SPSB2-iNOS Inhibitory Cyclic Peptide
Welcome to the technical support center for the SPSB2-iNOS inhibitory cyclic peptide-2 (CP2). This resource is designed for researchers, scientists, and drug development professionals who are working to improve the intracellular delivery and efficacy of this peptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to its cell permeability.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments aimed at improving the cell permeability of the this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (CP2) showing high affinity in binding assays but no activity in cell-based assays?
A1: This is a common issue and often points to poor cell permeability.[1][2] The cyclic peptide-2, while potent in targeting the SPSB2-iNOS interaction, struggles to cross the cell membrane to reach its intracellular target.[1][2] Several factors contribute to this, including its molecular size, polar surface area, and the number of hydrogen bond donors in the peptide backbone. To confirm this, you should perform a cell permeability assay, such as a PAMPA or Caco-2 assay.
Q2: What are the primary strategies for improving the cell permeability of CP2?
A2: There are three main strategies to enhance the cellular uptake of cyclic peptides like CP2:
-
Conjugation with Cell-Penetrating Peptides (CPPs): CPPs are short peptides that can traverse the cell membrane and can be attached to cargo molecules like CP2 to facilitate their entry into the cell.
-
N-methylation: This involves the methylation of the amide nitrogens in the peptide backbone. This modification can increase lipophilicity and reduce the number of hydrogen bond donors, both of which can improve passive diffusion across the cell membrane.
-
Incorporation of D-amino acids: Replacing one or more L-amino acids with their D-isomers can alter the peptide's conformation in a way that favors membrane translocation.
Q3: I've conjugated my CP2 with a CPP, but I'm still not seeing the desired intracellular activity. What could be the problem?
A3: There are a few potential reasons for this:
-
Endosomal Entrapment: Many CPPs enter the cell via endocytosis. If the CPP-CP2 conjugate cannot efficiently escape the endosome, it will be trafficked for degradation and will not reach its cytosolic target. Consider using CPPs known for efficient endosomal escape or incorporating endosome-disrupting agents in your experimental design.
-
Steric Hindrance: The CPP itself or the linker used to attach it to CP2 might be sterically hindering the interaction of CP2 with SPSB2. You may need to experiment with different CPPs, linker lengths, and attachment sites on the CP2 molecule.
-
Cleavage of the Linker: If the linker is not stable in the cellular environment, the CPP could be cleaved off before it can deliver CP2 to the cytosol. Ensure you are using a stable linker chemistry.
Q4: Will N-methylation or the introduction of D-amino acids affect the binding affinity of CP2 for SPSB2?
A4: It is possible. Both N-methylation and the incorporation of D-amino acids can alter the conformation of the peptide. This could either improve or reduce the binding affinity for SPSB2. Therefore, after any chemical modification, it is crucial to re-evaluate the binding affinity of the modified peptide using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
Q5: How do I choose which amino acid to replace with a D-amino acid?
A5: The choice of which amino acid to substitute is critical. It is often beneficial to start with residues that are not directly involved in the binding interaction with the target protein. For CP2, the core binding motif is "DINNN". Modifying residues outside of this motif first would be a prudent approach. Computational modeling can also be a valuable tool to predict how a D-amino acid substitution might affect the peptide's overall conformation and its interaction with the SPSB2 binding pocket.
Quantitative Data Summary
The following tables present illustrative quantitative data to demonstrate how to compare the cell permeability of the original this compound (CP2) with modified versions. Please note that the following data are representative examples and may not reflect the actual experimental results.
Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA) Data
| Peptide ID | Modification | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Fold Improvement over CP2 |
| CP2 | None (Control) | 0.5 | 1.0 |
| CP2-CPP | Conjugated with CPP | 5.2 | 10.4 |
| CP2-NMe | N-methylated | 3.8 | 7.6 |
| CP2-D-Ala | D-Alanine substitution | 2.1 | 4.2 |
Table 2: Caco-2 Cell Permeability Assay Data
| Peptide ID | Modification | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| CP2 | None (Control) | 0.2 | 1.1 |
| CP2-CPP | Conjugated with CPP | 3.5 | 1.3 |
| CP2-NMe | N-methylated | 2.5 | 1.0 |
| CP2-D-Ala | D-Alanine substitution | 1.5 | 1.2 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to assessing and improving the cell permeability of CP2.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of CP2 and its modified versions across an artificial lipid membrane.
Materials:
-
PAMPA plate (with a filter membrane coated with a lipid solution, e.g., phosphatidylcholine in dodecane)
-
Acceptor plate (96-well microplate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test peptides (CP2 and modified versions) dissolved in PBS
-
Control compounds (high and low permeability)
-
Plate reader
Procedure:
-
Add 200 µL of PBS to each well of the acceptor plate.
-
Carefully place the PAMPA plate on top of the acceptor plate.
-
Add 200 µL of the test peptide solutions and control compounds to the donor wells of the PAMPA plate.
-
Incubate the plate assembly at room temperature for 4-16 hours.
-
After incubation, carefully remove the donor plate.
-
Determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or a fluorescently labeled peptide and a plate reader).
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_a(t) / C_equilibrium)
Where:
-
Vd = volume of the donor well
-
Va = volume of the acceptor well
-
A = area of the filter membrane
-
t = incubation time
-
C_a(t) = concentration in the acceptor well at time t
-
C_equilibrium = (Vd * C_d(0)) / (Vd + Va)
-
C_d(0) = initial concentration in the donor well
-
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To evaluate the permeability of CP2 and its modified versions across a monolayer of human intestinal Caco-2 cells, which serves as a model of the intestinal barrier.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
Test peptides and control compounds
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS for quantification
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow leakage assay.
-
Wash the cell monolayers with pre-warmed transport buffer.
-
For apical to basolateral (A-B) transport, add the test peptide solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
For basolateral to apical (B-A) transport, add the test peptide solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Quantify the peptide concentration in the samples using LC-MS/MS.
-
Calculate the Papp value using the following formula:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt = the rate of peptide transport across the monolayer
-
A = the surface area of the membrane
-
C0 = the initial concentration of the peptide in the donor chamber
-
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Visualizations
Signaling Pathway
Caption: The SPSB2-iNOS signaling pathway and the point of intervention for cyclic peptide-2.
Experimental Workflow
Caption: A generalized experimental workflow for improving the cell permeability of CP2.
References
Technical Support Center: SPSB2-iNOS Inhibitory Cyclic Peptide-2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the SPSB2-iNOS inhibitory cyclic peptide-2. The information is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges, with a focus on solubility issues.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the handling and use of the this compound.
Question 1: My lyophilized this compound is difficult to dissolve. What is the recommended solvent?
Answer:
For initial solubilization of the lyophilized peptide, it is recommended to first attempt reconstitution in sterile, distilled water. If solubility in water is limited, the use of a small amount of an organic co-solvent is advised. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for hydrophobic peptides.
Initial Protocol:
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.
-
Add a small volume of 100% DMSO to the vial to create a concentrated stock solution.
-
Vortex gently or sonicate briefly to ensure complete dissolution.
-
For aqueous-based assays, this stock solution can then be diluted with the appropriate buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system, typically below 1% (v/v) for cell-based assays.
Question 2: After dissolving the peptide in an organic solvent and diluting it with my aqueous buffer, the solution becomes cloudy or shows precipitation. What should I do?
Answer:
Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic peptides and indicates that the peptide's solubility limit has been exceeded in the final buffer composition. Here are several troubleshooting steps:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of the peptide in your assay.
-
Optimize the Buffer pH: The net charge of a peptide, which influences its solubility, is dependent on the pH of the solution. While the exact isoelectric point (pI) of the this compound is not publicly available, you can empirically test a range of pH values (e.g., pH 6.0, 7.4, and 8.0) to find the optimal pH for solubility.
-
Utilize Sonication: Brief sonication can help to break up aggregates and improve dissolution.
-
Incorporate Surfactants: In some instances, the addition of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, at a low concentration (e.g., 0.01-0.1%) can help to maintain peptide solubility. However, compatibility with your specific assay must be verified.
Question 3: I am concerned about the stability of the peptide in solution. How should I store the reconstituted peptide?
Answer:
The this compound is described as reduction-resistant and oxidatively stable.[1] However, proper storage is essential to maintain its integrity.
-
Short-term Storage (days to weeks): Store the reconstituted peptide solution at 4°C.
-
Long-term Storage (months): For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Question 4: Are there any known incompatibilities of the this compound with common assay components?
Answer:
While specific incompatibility data for this peptide is not available, general considerations for peptide-based assays apply:
-
High Protein Concentrations: In assays with high concentrations of other proteins, non-specific binding of the peptide may occur. The inclusion of a carrier protein like bovine serum albumin (BSA) at a low concentration in your buffer can help to mitigate this.
-
Enzymatic Degradation: Although this is a cyclic peptide, which generally confers greater resistance to proteases compared to linear peptides, degradation by cellular proteases in cell-based assays is still a possibility. The stability of the peptide in your specific experimental system should be empirically determined if degradation is suspected.
Quantitative Data Summary
| Parameter | Value | Reference |
| Binding Affinity (KD) | 21 nM | [1] |
| Chemical Nature | Cyclic Peptide | [2] |
| Stability | Reduction-resistant and oxidatively stable | [1] |
Experimental Protocols
Protocol 1: General Peptide Solubilization for In Vitro Assays
-
Preparation: Allow the vial of lyophilized this compound to warm to room temperature.
-
Initial Dissolution: Add the required volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Mixing: Gently vortex the vial for 10-15 seconds. If necessary, sonicate the vial in a water bath for 5-10 minutes.
-
Dilution: For your working solution, dilute the DMSO stock into your final aqueous buffer. It is recommended to add the peptide stock to the buffer dropwise while vortexing to facilitate mixing and minimize precipitation.
-
Final Check: Visually inspect the solution for any signs of precipitation. If the solution is cloudy, consider the troubleshooting steps outlined in the FAQs.
Protocol 2: Cell-Based Assay Preparation
-
Stock Solution Preparation: Prepare a concentrated stock solution of the peptide in 100% DMSO as described in Protocol 1.
-
Intermediate Dilution: Create an intermediate dilution of the peptide stock in your cell culture medium. This step helps to minimize the direct exposure of cells to a high concentration of DMSO.
-
Final Dilution: Add the intermediate dilution to your cell culture wells to achieve the desired final peptide concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
-
Controls: Include appropriate vehicle controls (cell culture medium with the same final concentration of DMSO) in your experiment.
Visualizations
Signaling Pathway of iNOS Regulation by SPSB2
Caption: The SPSB2-iNOS signaling pathway and the inhibitory action of the cyclic peptide.
Experimental Workflow for Peptide Solubilization
Caption: A logical workflow for the solubilization of the this compound.
References
Technical Support Center: Optimizing SPSB2-iNOS Inhibitory Cyclic Peptide-2 Concentration in Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental concentration of SPSB2-iNOS inhibitory cyclic peptide-2. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: The SPRY domain-containing SOCS box protein 2 (SPSB2) is an adaptor protein for an E3 ubiquitin ligase complex that targets inducible nitric oxide synthase (iNOS) for proteasomal degradation.[1][2][3] By binding to iNOS, SPSB2 facilitates its ubiquitination and subsequent destruction, thus acting as a negative regulator of nitric oxide (NO) production.[1][2][3] The this compound is a synthetic peptide designed to disrupt the interaction between SPSB2 and iNOS.[4][5] By competitively binding to SPSB2, the peptide prevents the degradation of iNOS, leading to a prolonged iNOS half-life and consequently, increased and sustained production of NO.[2][6]
Q2: What is the binding affinity of this compound?
A2: this compound, also known as Compound CP2, binds to the iNOS binding site on SPSB2 with a high affinity, exhibiting a dissociation constant (KD) of approximately 21 nM.[4]
Q3: What is a good starting concentration for my cell culture experiments?
A3: Based on in vitro studies using cell lysates, concentrations of similar cyclic peptide inhibitors ranging from 1 µM to 10 µM have been shown to be effective at displacing full-length iNOS from SPSB2.[7] For initial cell culture experiments, a dose-response study is recommended, starting with a broad range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 25 µM, and 50 µM) to determine the optimal concentration for your specific cell type and experimental conditions.
Q4: How should I dissolve and store the peptide?
A4: Like many cyclic peptides, this compound may have limited solubility in aqueous solutions. It is recommended to first dissolve the lyophilized peptide in a small amount of sterile, high-purity dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. This stock can then be serially diluted in your desired cell culture medium to the final working concentrations. Ensure the final DMSO concentration in your cell culture does not exceed 0.5%, as higher concentrations can be toxic to cells. Store the lyophilized peptide at -20°C or -80°C. Once reconstituted, it is best to prepare single-use aliquots of the stock solution and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Q5: Is the peptide cell-permeable?
A5: While the inhibitory peptide is effective in cell lysates, its efficiency in whole-cell assays can be limited by its ability to cross the cell membrane. Some studies have utilized cell-penetrating peptide (CPP) conjugates to enhance the intracellular delivery of SPSB2 inhibitors. If you are not observing the expected effect, poor cell permeability could be a contributing factor.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Dose-Response Experiment
This protocol outlines the steps to identify the optimal, non-toxic concentration of this compound that elicits the desired biological effect (increased NO production).
Materials:
-
This compound
-
Target cells (e.g., RAW 264.7 murine macrophages)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction
-
96-well cell culture plates
-
MTT or LDH cytotoxicity assay kit
-
Griess reagent for NO measurement
Procedure:
-
Cell Seeding: Seed your target cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate for 24 hours.
-
Peptide Preparation: Prepare a series of dilutions of the peptide in complete culture medium. A suggested range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.
-
Cell Treatment: Replace the old medium with the medium containing the different peptide concentrations. Include a vehicle control (medium with the same final concentration of DMSO).
-
iNOS Induction: After a pre-incubation period with the peptide (e.g., 1-2 hours), stimulate the cells with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression. Include an unstimulated control.
-
Incubation: Incubate the cells for a period sufficient to allow for iNOS expression and NO production (e.g., 24 hours).
-
Assess Cytotoxicity: In a parallel plate, perform a cytotoxicity assay (MTT or LDH) to determine the concentration range that is not toxic to the cells.
-
Measure Nitric Oxide Production: Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess assay.
-
Data Analysis: Plot the NO concentration and cell viability against the peptide concentration to determine the optimal concentration that maximizes NO production without causing significant cytotoxicity.
| Parameter | Suggested Range |
| Peptide Concentration | 0.1 µM - 100 µM |
| Cell Seeding Density | 5 x 104 - 1 x 105 cells/well |
| iNOS Induction | LPS (100 ng/mL) + IFN-γ (10 ng/mL) |
| Incubation Time | 24 - 48 hours |
Protocol 2: Cell Viability Assay (MTT Assay)
Procedure:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: Nitric Oxide Measurement (Griess Assay)
Procedure:
-
Collect 50 µL of cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (1% in 5% phosphoric acid) to each sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (0.1% in water) and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable increase in NO production | 1. Peptide Concentration Too Low: The concentration is not sufficient to effectively inhibit the SPSB2-iNOS interaction. 2. Poor Cell Permeability: The peptide is not efficiently entering the cells. 3. Peptide Degradation: The peptide is unstable in the culture medium or has been degraded due to improper storage. 4. Inefficient iNOS Induction: The cells are not expressing sufficient levels of iNOS. | 1. Perform a dose-response experiment with a wider and higher concentration range. 2. Consider using a cell-penetrating version of the peptide or a transfection reagent. 3. Ensure proper storage of the peptide stock (aliquoted at -80°C). Prepare fresh dilutions for each experiment. 4. Confirm iNOS induction via Western blot or by using a positive control. |
| High Cytotoxicity at Low Peptide Concentrations | 1. Peptide Purity: The peptide preparation may contain toxic impurities. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) is too high. 3. Cell Sensitivity: The cell line being used is particularly sensitive to the peptide. | 1. Use high-purity (>95%) peptide. 2. Ensure the final DMSO concentration is below 0.1% for sensitive cell lines and always include a vehicle control. 3. Perform a thorough cytotoxicity assessment to determine the maximum non-toxic concentration. |
| Inconsistent Results Between Experiments | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or health. 2. Inconsistent Peptide Handling: Repeated freeze-thaw cycles of the peptide stock. 3. Pipetting Errors: Inaccurate dilutions or additions. | 1. Use cells within a consistent passage number range and ensure similar confluency at the start of each experiment. 2. Aliquot the peptide stock upon reconstitution to avoid multiple freeze-thaw cycles. 3. Use calibrated pipettes and be meticulous with dilutions and additions. |
Visualizations
Caption: SPSB2-mediated degradation of iNOS.
Caption: Mechanism of action of the inhibitory peptide.
Caption: Troubleshooting workflow for concentration optimization.
References
- 1. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cellculturedish.com [cellculturedish.com]
- 4. researchgate.net [researchgate.net]
- 5. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Stability of SPSB2-iNOS Inhibitory Cyclic Peptide-2 in Serum
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the serum stability of the SPSB2-iNOS inhibitory cyclic peptide-2 (also referred to as CP2). All protocols and advice are intended for research use only.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of the this compound in serum?
While specific quantitative half-life data for this compound in serum has not been published, the peptide has been engineered for enhanced stability. It is described as being reduction-resistant and oxidatively stable, which are key features for maintaining its structural integrity in a complex biological environment like serum[1][2][3][4]. The cyclic nature of the peptide also contributes to its resistance to degradation by proteases commonly found in serum[5][6].
Q2: How does the this compound work?
The peptide inhibits the interaction between the SPRY domain-containing SOCS box protein 2 (SPSB2) and inducible nitric oxide synthase (iNOS)[1][2]. SPSB2 is an adaptor protein that recruits an E3 ubiquitin ligase complex to iNOS, targeting it for proteasomal degradation[7][8][9]. By blocking this interaction, the peptide prevents iNOS degradation, leading to prolonged iNOS activity and increased nitric oxide (NO) production[2][7].
Q3: Why is serum stability an important parameter for this peptide?
For potential therapeutic applications, peptides administered systemically must be able to resist degradation by enzymes present in the blood to reach their target tissues in sufficient concentrations. High serum stability is a key indicator of a peptide's potential for in vivo efficacy.
Experimental Protocol: Serum Stability Assay
This section provides a detailed methodology for assessing the serum stability of the this compound.
Objective: To determine the half-life (t½) of the this compound in a serum matrix.
Materials:
-
This compound
-
Human or other species-specific serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Precipitating solution (e.g., acetonitrile (B52724) with 1% trifluoroacetic acid (TFA) or 10% trichloroacetic acid (TCA))
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system or a Liquid chromatography-mass spectrometry (LC-MS) system
-
Low-protein-binding microcentrifuge tubes
-
Incubator at 37°C
Procedure:
-
Peptide Stock Solution Preparation: Prepare a concentrated stock solution of the peptide in an appropriate solvent (e.g., sterile water or DMSO).
-
Serum Preparation: Thaw the serum at 37°C and centrifuge to remove any cryoprecipitates.
-
Incubation:
-
In low-protein-binding microcentrifuge tubes, add the peptide stock solution to pre-warmed serum to achieve the desired final concentration.
-
Prepare a control sample by adding the same amount of peptide to PBS.
-
Incubate all samples at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot from each sample tube.
-
-
Protein Precipitation:
-
Immediately add the aliquot to a tube containing the cold precipitating solution to stop enzymatic degradation and precipitate serum proteins.
-
Vortex the mixture and incubate on ice.
-
-
Sample Clarification: Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Analysis:
-
Carefully collect the supernatant, which contains the peptide.
-
Analyze the supernatant using RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.
-
-
Data Analysis:
-
Determine the peak area corresponding to the intact peptide at each time point.
-
Normalize the peak area at each time point to the peak area at time zero.
-
Plot the percentage of intact peptide remaining against time and calculate the half-life.
-
Troubleshooting Guide
This guide addresses common issues that may be encountered during serum stability experiments with the this compound.
| Issue | Possible Cause | Recommended Solution |
| Rapid Peptide Degradation | Inherent susceptibility to specific serum proteases not mitigated by cyclization. | While the peptide is designed for stability, if unexpected degradation occurs, consider using protease inhibitor cocktails in initial experiments to identify the class of responsible proteases. |
| Low Peptide Recovery | - Peptide aggregation and precipitation.- Adsorption to labware. | - Ensure the peptide is fully dissolved in the initial stock solution before adding to serum.- Use low-protein-binding tubes and pipette tips. |
| Inconsistent/Irreproducible Results | - Variability in serum batches.- Inconsistent sample handling and timing. | - Use a single, pre-tested batch of serum for the entire experiment.- Ensure precise and consistent timing for sample collection and addition of the precipitating solution. |
| No Peptide Detected After Incubation | - Extremely rapid degradation.- Issues with the analytical method. | - Shorten the initial time points for sample collection.- Verify the sensitivity and calibration of the HPLC or LC-MS method with a standard curve of the peptide in the precipitation solution. |
Quantitative Data Summary
The following table provides a template for summarizing quantitative data from a serum stability assay.
| Time Point | Mean Peak Area (n=3) | Standard Deviation | % Intact Peptide Remaining |
| 0 min | [Insert Data] | [Insert Data] | 100% |
| 15 min | [Insert Data] | [Insert Data] | [Calculate] |
| 30 min | [Insert Data] | [Insert Data] | [Calculate] |
| 60 min | [Insert Data] | [Insert Data] | [Calculate] |
| 120 min | [Insert Data] | [Insert Data] | [Calculate] |
| 240 min | [Insert Data] | [Insert Data] | [Calculate] |
| 24 hours | [Insert Data] | [Insert Data] | [Calculate] |
Visualizations
Caption: SPSB2-iNOS signaling and peptide inhibition.
Caption: Experimental workflow for serum stability assay.
References
- 1. biomedgrid.com [biomedgrid.com]
- 2. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.monash.edu [research.monash.edu]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uniprot.org [uniprot.org]
potential off-target effects of SPSB2-iNOS inhibitory cyclic peptide-2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of SPSB2-iNOS inhibitory cyclic peptide-2 (CP2). The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic peptide designed to disrupt the interaction between the SPRY domain-containing SOCS box protein 2 (SPSB2) and inducible nitric oxide synthase (iNOS).[1][2][3] Under normal physiological conditions, SPSB2 acts as a negative regulator, targeting iNOS for proteasomal degradation.[4][5] By inhibiting this interaction, the peptide aims to prolong the intracellular lifetime of iNOS, leading to increased production of nitric oxide (NO).[2][6] This can be beneficial in therapeutic contexts where enhanced NO levels are desired, such as in the treatment of chronic infections.[4][6]
Q2: What are the primary potential off-target effects of this inhibitory peptide?
A2: The primary concern for off-target effects lies within the SPSB protein family itself. SPSB1, SPSB2, and SPSB4 all recognize and bind to the same 'DINNN' motif on iNOS.[1][7][8] Therefore, this compound, which mimics this motif, is likely to also bind to SPSB1 and SPSB4.[2][6] Notably, some studies suggest that SPSB1 and SPSB4 may have a more significant role in iNOS regulation than SPSB2.[7][9] Consequently, inhibition of these proteins could lead to broader biological effects than intended. It is also theoretically possible that the peptide could interact with other SPRY domain-containing proteins, a large family of proteins involved in various cellular processes.[1][10]
Q3: Has the selectivity of cyclic peptide-2 for SPSB2 over other SPSB family members been quantified?
Q4: What are the potential cytotoxic effects of this compound?
A4: There is no specific public data on the cytotoxicity of this compound. As with any peptide-based therapeutic, it is crucial to evaluate its potential for cellular toxicity. General cytotoxicity can be assessed using a variety of in vitro assays that measure cell viability and membrane integrity.
Troubleshooting Guides
Issue 1: Variability in Experimental Results
Possible Cause:
-
Peptide Solubility and Aggregation: Cyclic peptides can be prone to solubility issues, leading to inconsistent concentrations in your experiments.
-
Peptide Stability: The peptide may be degrading in your experimental conditions (e.g., due to proteases in cell culture media).
-
Inconsistent Cell State: The expression levels of SPSB proteins and the induction of iNOS can vary between cell passages and stimulation conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Detailed Steps:
-
Confirm Peptide Solubility: Visually inspect your peptide solution for any precipitation. If unsure, perform a solubility test on a small aliquot. Refer to the peptide's datasheet for recommended solvents. For hydrophobic peptides, dissolving in a small amount of DMSO before diluting in aqueous buffer is a common practice.
-
Evaluate Peptide Stability: If you suspect degradation, consider performing a time-course experiment and analyzing the peptide's integrity by HPLC. Always use fresh solutions and consider the inclusion of protease inhibitors in your assays.
-
Standardize Cellular Assays: Ensure you are using cells within a consistent passage number range. Optimize the concentration and duration of stimuli (e.g., LPS and IFN-γ) for iNOS induction and verify iNOS expression levels by Western blot in each experiment.
Issue 2: No or Weak Inhibition of SPSB2-iNOS Interaction
Possible Cause:
-
Suboptimal Peptide Concentration: The concentration of the cyclic peptide may be too low to effectively compete with the endogenous SPSB2-iNOS interaction.
-
Incorrect Assay Conditions: The buffer composition, pH, or temperature of your binding assay may not be optimal.
-
Low Expression of Target Proteins: The levels of iNOS or SPSB2 in your cell lysate may be insufficient for detection.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for weak or no inhibition.
Detailed Steps:
-
Perform a Dose-Response Experiment: Test a range of cyclic peptide-2 concentrations to determine the optimal inhibitory concentration in your specific assay.
-
Optimize Binding Assay Conditions: If using a cell-free assay like SPR, ensure the running buffer is optimized for the interaction. For cell-based assays like co-immunoprecipitation, use a lysis buffer that maintains protein-protein interactions.
-
Confirm Protein Expression: Before performing a co-immunoprecipitation, run a Western blot on a small fraction of your cell lysate to confirm that both iNOS (after induction) and SPSB2 are expressed at detectable levels.
Experimental Protocols
Protocol 1: Assessing Off-Target Binding to SPSB1 and SPSB4 via Co-Immunoprecipitation
This protocol is designed to determine if this compound can disrupt the interaction between iNOS and other SPSB family members.
Experimental Workflow:
Caption: Workflow for co-immunoprecipitation to assess off-target binding.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
LPS and IFN-γ for iNOS induction
-
Antibodies against SPSB1 and SPSB4 for immunoprecipitation
-
Antibody against iNOS for Western blotting
-
Protein A/G magnetic beads
-
Co-immunoprecipitation lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
This compound
Procedure:
-
Cell Culture and iNOS Induction: Culture macrophages to 80-90% confluency. Induce iNOS expression by treating the cells with an optimal concentration of LPS and IFN-γ for a predetermined time (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with co-immunoprecipitation lysis buffer on ice.
-
Pre-clearing Lysate: Centrifuge the lysate to pellet cell debris. To reduce non-specific binding, pre-clear the supernatant by incubating with Protein A/G beads for 1 hour at 4°C.
-
Immunoprecipitation:
-
Divide the pre-cleared lysate into three tubes: (1) Vehicle control, (2) Cyclic peptide-2, (3) Isotype control antibody.
-
Add the appropriate concentration of cyclic peptide-2 or vehicle to the respective tubes and incubate for 1 hour at 4°C.
-
Add the anti-SPSB1 or anti-SPSB4 antibody to the tubes (except the isotype control) and incubate overnight at 4°C with gentle rotation.
-
-
Pull-down: Add pre-washed Protein A/G beads to each tube and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold lysis buffer.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using an anti-iNOS antibody. A reduction in the iNOS band in the presence of the cyclic peptide-2 indicates inhibition of the SPSB1/4-iNOS interaction.
Protocol 2: General Cytotoxicity Assessment using MTT Assay
This protocol provides a method to evaluate the general cytotoxicity of the cyclic peptide.
Experimental Workflow:
Caption: Workflow for a general cytotoxicity MTT assay.
Materials:
-
Cell line of interest (e.g., a macrophage cell line or a relevant cell line for your research)
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Peptide Treatment: Prepare serial dilutions of the cyclic peptide-2 in cell culture medium. Remove the old medium from the cells and add the peptide-containing medium. Include a vehicle-only control and a positive control for cytotoxicity (e.g., a known cytotoxic compound).
-
Incubation: Incubate the plate for a duration relevant to your experimental setup (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A decrease in absorbance in peptide-treated wells compared to the vehicle control indicates a reduction in cell viability.
Quantitative Data Summary
The following table summarizes the known binding affinities of iNOS and related peptides to SPSB2. Researchers should aim to generate similar data for cyclic peptide-2 with SPSB1 and SPSB4 to assess its selectivity.
| Interacting Molecules | Binding Affinity (Kd) | Method | Reference |
| SPSB2 and iNOS peptide | 13 nM | ITC | [14] |
| SPSB2 and cyclic peptide-2 (CP2) | 21 nM | - | [3] |
| SPSB2 and linear DINNN peptide | 318 nM | SPR | [15][16] |
| SPSB2 and cyclic peptide cR7 | 103 nM | ITC | [12] |
| SPSB2 and cyclic peptide cR8 | 671 nM | ITC | [17] |
| SPSB2 and cyclic peptide cR9 | 308 nM | ITC | [12] |
Signaling Pathway Diagram
Caption: SPSB2-mediated iNOS degradation pathway and its inhibition by cyclic peptide-2.
References
- 1. Structure and function of the SPRY/B30.2 domain proteins involved in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation [pubmed.ncbi.nlm.nih.gov]
- 5. SPSB2 sets NO limits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of Inducible Nitric-oxide Synthase by the SPRY Domain- and SOCS Box-containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structure and function of the SPRY/B30.2 domain proteins involved in innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Subtle Structural Differences Affect the Inhibitory Potency of RGD-Containing Cyclic Peptide Inhibitors Targeting SPSB Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. db.cngb.org [db.cngb.org]
- 14. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Crystal structure of SPSB2 in complex with a rational designed RGD-containing cyclic peptide inhibitor of SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SPSB2-iNOS Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with SPSB2-iNOS binding assays. The information is tailored for scientists and drug development professionals to help overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the SPSB2-iNOS interaction?
A1: The SPRY domain-containing SOCS box protein 2 (SPSB2) acts as a negative regulator of inducible nitric oxide synthase (iNOS).[1][2] SPSB2 is an adaptor protein for an E3 ubiquitin ligase complex.[1][3] This complex polyubiquitinates iNOS, targeting it for proteasomal degradation.[1][2][4] This process effectively controls the intracellular levels of iNOS and, consequently, the production of nitric oxide (NO).[1][5]
Q2: Which domains are critical for the SPSB2-iNOS interaction?
A2: The interaction is mediated by the SPRY domain of SPSB2 and a specific motif within the N-terminal region of iNOS.[1][3] A highly conserved Asp-Ile-Asn-Asn-Asn (DINNN) motif in the N-terminus of iNOS is crucial for high-affinity binding to the SPSB2 SPRY domain.[6][7] Mutational analyses have confirmed that specific residues within the SPSB2 SPRY domain, such as Tyr120, are critical for this interaction.[1]
Q3: What is the composition of the E3 ubiquitin ligase complex that targets iNOS?
A3: SPSB2, through its SOCS box domain, recruits Elongin B/C, Cullin5, and Rbx2 to form the active E3 ubiquitin ligase complex that polyubiquitinates iNOS.[1][3]
Signaling Pathway and Regulatory Logic
The interaction between SPSB2 and iNOS is a key regulatory point in inflammatory pathways. The following diagram illustrates the signaling cascade leading to iNOS degradation.
Caption: SPSB2-mediated iNOS ubiquitination and degradation pathway.
Troubleshooting Guides
This section addresses specific issues that may arise during various SPSB2-iNOS binding assays.
Co-Immunoprecipitation (Co-IP)
Problem: No interaction detected between SPSB2 and iNOS.
| Possible Cause | Recommended Solution |
| Inefficient cell lysis | Use a lysis buffer appropriate for protein-protein interactions, such as a non-denaturing buffer (e.g., Triton X-100 based). Avoid harsh detergents like SDS. Ensure complete cell lysis by sonication or douncing.[8] |
| Antibody issues | Use an antibody validated for immunoprecipitation. Polyclonal antibodies often perform better than monoclonal antibodies in IP.[9] Titrate the antibody to determine the optimal concentration. |
| Low protein expression | Confirm the expression of both SPSB2 and iNOS in your cell lysates via Western blot. If expression is low, consider transiently overexpressing the proteins. For endogenous iNOS, ensure cells are adequately stimulated (e.g., with LPS and IFN-γ).[1] |
| Interaction disruption | The interaction may be transient or weak. Perform the IP at 4°C to minimize protein degradation and maintain complex stability. Optimize washing conditions; start with a less stringent wash buffer and gradually increase stringency.[9][10] |
| Steric hindrance from tags | If using tagged proteins, the tag might interfere with the interaction. Try switching the tag to the other terminus of the protein or using a smaller tag. |
Pull-Down Assays
Problem: High non-specific binding of iNOS to control beads/resin.
| Possible Cause | Recommended Solution |
| Inadequate blocking | Pre-clear the cell lysate by incubating it with the beads/resin alone before adding the bait protein.[9] Block the beads/resin with a protein like BSA to reduce non-specific binding sites. |
| Hydrophobic or ionic interactions | Increase the salt concentration (e.g., 150-500 mM NaCl) and/or detergent concentration (e.g., 0.1-0.5% Triton X-100 or NP-40) in the lysis and wash buffers.[9] |
| Insufficient washing | Increase the number and duration of wash steps. Use a larger volume of wash buffer. |
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)
Problem: No binding or very weak binding affinity observed.
| Possible Cause | Recommended Solution |
| Incorrect protein constructs | Ensure that the protein constructs include the necessary binding domains (SPRY domain for SPSB2 and the N-terminal region with the DINNN motif for iNOS).[1] |
| Protein aggregation or misfolding | Purify proteins to high homogeneity. Confirm proper folding using techniques like circular dichroism. Optimize buffer conditions (pH, salt concentration) to maintain protein stability. |
| Inactive protein | Use freshly purified proteins. Avoid multiple freeze-thaw cycles. |
Quantitative Data Summary
The binding affinity of the SPSB2 SPRY domain to iNOS-derived peptides has been quantified using various techniques.
| iNOS Peptide | SPSB2 Construct | Method | Dissociation Constant (Kd) |
| Murine iNOS (residues 19-31, wild-type) | SPSB2 SPRY domain (residues 12-224) | ITC | 13 nM[1] |
| DINNN peptide | SPSB2 | SPR | 318 nM[11] |
| Ac-c[CVDINNNC]-NH2 (cyclic peptide) | SPSB2 | SPR | 4.4 nM[6] |
| Redox-stable cyclic DINNN analogues | SPSB2 | SPR | Low nanomolar affinity[12] |
Experimental Protocols
Co-Immunoprecipitation of Endogenous SPSB2 and iNOS
This protocol is adapted from studies demonstrating the endogenous interaction in macrophages.[1]
-
Cell Culture and Stimulation: Culture bone marrow-derived macrophages (BMDMs) and stimulate with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 100 ng/mL) for 16 hours to induce iNOS expression.[13]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM EDTA, 0.2% Triton X-100, and protease/phosphatase inhibitors.[13] Incubate on ice for 20 minutes.
-
Lysate Preparation: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Immunoprecipitation: Incubate the cleared lysate with an anti-SPSB2 antibody or a control IgG overnight at 4°C with gentle rotation.
-
Bead Incubation: Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them three to five times with wash buffer (similar to lysis buffer but with a lower detergent concentration).
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluates by SDS-PAGE and Western blotting using an anti-iNOS antibody.
In Vitro Pull-Down Assay
This generalized protocol is based on methods used to confirm the direct interaction between recombinant SPSB2 and iNOS.[1]
-
Protein Expression and Purification: Express and purify recombinant tagged SPSB2 (e.g., His-tag or GST-tag) and iNOS fragments.
-
Bead Preparation: Equilibrate the appropriate affinity beads (e.g., Ni-NTA for His-tagged protein) with binding buffer.
-
Bait Protein Immobilization: Incubate the tagged bait protein (e.g., His-SPSB2) with the beads to allow for immobilization.
-
Washing: Wash the beads to remove unbound bait protein.
-
Binding Reaction: Incubate the immobilized bait protein with the prey protein (iNOS) in a suitable binding buffer for 2-4 hours at 4°C.
-
Washing: Wash the beads extensively to remove non-specifically bound prey protein.
-
Elution and Analysis: Elute the protein complexes and analyze by SDS-PAGE and Western blotting or Coomassie staining.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for validating the SPSB2-iNOS interaction.
References
- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 5. SPSB2 sets NO limits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. connectsci.au [connectsci.au]
- 8. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 11. researchgate.net [researchgate.net]
- 12. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
preventing aggregation of iNOS in inhibition experiments
Welcome to the technical support center for inducible nitric oxide synthase (iNOS) inhibition experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to iNOS aggregation and ensure the accuracy and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: What causes iNOS to aggregate during my experiments?
A1: iNOS aggregation can be triggered by several factors. A primary cause is the disruption of its interaction with heat shock protein 90 (Hsp90), a chaperone protein essential for maintaining iNOS stability and function.[1][2] Inhibition of Hsp90 leads to iNOS misfolding and subsequent aggregation.[1][2] Additionally, nitric oxide (NO), the product of the iNOS enzymatic reaction, can mediate the formation of iNOS aggresomes in a feedback inhibition mechanism.[3] Aggregation is a known issue that can lead to the inactivation of the enzyme.[1]
Q2: How does aggregation affect my iNOS inhibition assay results?
A2: Aggregated iNOS is catalytically inactive.[1] Therefore, if iNOS aggregates in your assay, you will observe a decrease in nitric oxide production that is not due to the action of your inhibitor. This can lead to an overestimation of the inhibitor's potency and generate false-positive results.
Q3: Can the substrate, L-arginine, influence iNOS aggregation?
A3: Yes, L-arginine plays a dual role. While it is the substrate for iNOS, its availability is also crucial for iNOS protein stability and translation.[4] Insufficient L-arginine levels can lead to enzyme uncoupling and may contribute to instability, while adequate concentrations are necessary for optimal enzyme function. However, excessively high concentrations of L-arginine can also lead to substrate inhibition.[5]
Q4: My results are inconsistent. Could aggregation be the culprit?
A4: Inconsistent results are a common symptom of protein aggregation.[6] If you observe variability between replicate wells or experiments, it is prudent to investigate potential aggregation issues. Implementing the troubleshooting strategies outlined below can help improve the reproducibility of your assays.
Troubleshooting Guide: Preventing iNOS Aggregation
This guide provides practical steps to minimize iNOS aggregation in your inhibition experiments.
| Issue | Recommended Solution |
| Protein Instability in Assay Buffer | Optimize your assay buffer composition. A well-formulated buffer is critical for maintaining iNOS in its soluble, active state. |
| Sub-optimal pH or Salt Concentration | Ensure the buffer pH is optimal for iNOS activity and at least one unit away from its isoelectric point to maintain a net charge and prevent aggregation.[7] Adjust the ionic strength by testing different salt concentrations (e.g., 50-150 mM NaCl or KCl). |
| Oxidative Damage | Include a reducing agent in your buffer to prevent the formation of disulfide bonds that can lead to aggregation. Dithiothreitol (DTT) is commonly used for this purpose.[8] |
| Hydrophobic Interactions | Add stabilizing osmolytes like glycerol (B35011) to your buffer. Glycerol can prevent aggregation by stabilizing the native protein structure and minimizing exposed hydrophobic regions.[9][10][11] |
| Low Substrate Availability | Ensure an adequate concentration of the substrate L-arginine in your assay buffer. This not only supports enzyme activity but also contributes to its stability. |
Experimental Protocols
Optimized iNOS Inhibition Assay Buffer
This buffer is designed to maintain iNOS stability and minimize aggregation during in vitro inhibition assays.
| Component | Final Concentration | Purpose |
| HEPES or Tris-HCl | 50 mM | Buffering agent to maintain pH |
| pH | 7.4 | Optimal for iNOS activity |
| NaCl or KCl | 100-150 mM | To maintain ionic strength |
| L-Arginine | 10-100 µM | Substrate and stabilizer |
| Glycerol | 5-10% (v/v) | Stabilizing osmolyte to prevent aggregation[10] |
| Dithiothreitol (DTT) | 1-2 mM | Reducing agent to prevent oxidation[8] |
| NADPH | 100-200 µM | Essential cofactor for iNOS activity |
| (6R)-5,6,7,8-Tetrahydrobiopterin (BH4) | 2-10 µM | Essential cofactor for iNOS activity[4] |
| Calmodulin | 10-20 µg/mL | Required for iNOS activity[12] |
Note: The optimal concentration of each component may vary depending on the specific experimental conditions and the source of the iNOS enzyme. It is recommended to perform initial optimization experiments.
Fluorometric iNOS Inhibition Assay Protocol
This protocol describes a common method for measuring iNOS activity by detecting the production of nitric oxide.
-
Prepare the iNOS Enzyme: If using purified iNOS, dilute it to the desired concentration in the optimized assay buffer immediately before use. If using cell lysates, prepare them in a lysis buffer containing protease inhibitors and components of the optimized assay buffer to maintain stability.
-
Set up the Assay Plate: Add your test inhibitors at various concentrations to the wells of a 96-well microplate. Include a positive control (no inhibitor) and a negative control (no iNOS or a known iNOS inhibitor).
-
Initiate the Reaction: Add the iNOS enzyme preparation to each well to start the enzymatic reaction.
-
Incubate: Incubate the plate at 37°C for a predetermined time (e.g., 1-2 hours).
-
Detect Nitric Oxide Production: Add a fluorescent nitric oxide probe (e.g., 4,5-diaminofluorescein (B163784) diacetate, DAF-FM DA) to each well according to the manufacturer's instructions.[13][14]
-
Measure Fluorescence: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~495 nm excitation and ~515 nm emission for DAF-FM).
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control and determine the IC50 value.
Visualizations
iNOS Activation Signaling Pathway
Caption: A simplified diagram of the key signaling pathways leading to the expression of iNOS.[12]
Experimental Workflow for iNOS Inhibition Assay
Caption: A flowchart outlining the key steps in performing a fluorometric iNOS inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Hsp90 inhibition renders iNOS aggregation and the clearance of iNOS aggregates by proteasomes requires SPSB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Role for L-Arginine in Regulation of Inducible Nitric-Oxide-Synthase-Derived Superoxide Anion Production in Raw 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Figure 2: [Illustrated effect of DTT on...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Osmophobic Effect of Glycerol on Irreversible Thermal Denaturation of Rabbit Creatine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. merckmillipore.com [merckmillipore.com]
Technical Support Center: SPSB2-iNOS Inhibitory Peptide Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with SPSB2-iNOS inhibitory peptides.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SPSB2-iNOS inhibitory peptides?
A1: SPSB2 (SPRY domain-containing SOCS box protein 2) is an adaptor protein for an E3 ubiquitin ligase complex.[1][2][3] This complex polyubiquitinates inducible nitric oxide synthase (iNOS), targeting it for proteasomal degradation.[1][2][3] SPSB2-iNOS inhibitory peptides are designed to disrupt the interaction between the SPRY domain of SPSB2 and the N-terminal region of iNOS.[1][4][5] By blocking this interaction, the peptides prevent the ubiquitination and subsequent degradation of iNOS, leading to prolonged iNOS expression and increased nitric oxide (NO) production.[2][6][7]
Q2: My inhibitory peptide shows low potency in displacing full-length iNOS from SPSB2. What are the possible reasons?
A2: Several factors could contribute to low potency:
-
Peptide Design and Stability: Linear peptides may have lower binding affinity compared to cyclized versions.[8] Additionally, redox stability is crucial; ensure your peptide is not being degraded or inactivated in the cellular environment.[5][8]
-
Cell Permeability: The peptide may not be efficiently entering the cells. Consider conjugating your peptide to a cell-penetrating peptide (CPP) to enhance uptake.[9][10]
-
Binding Affinity: The intrinsic binding affinity (Kd) of your peptide for SPSB2 might be insufficient. Peptides with low nanomolar affinity are more likely to be effective.[5][11][12] The residues flanking the core "DINNN" motif can significantly impact binding affinity.[13]
Q3: I am not observing an increase in iNOS protein levels after treating my cells with the inhibitory peptide. What should I check?
A3:
-
Stimulation Conditions: Ensure that iNOS expression is properly induced in your cell line (e.g., RAW 264.7 macrophages) with appropriate stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[1][14][15]
-
Time Course: The effect of the inhibitor on iNOS levels might be time-dependent. Perform a time-course experiment to determine the optimal time point to observe stabilization of iNOS. In the absence of an inhibitor, iNOS is degraded over time.[6]
-
Western Blot Protocol: Verify your Western blot protocol for iNOS detection. Ensure complete protein transfer, proper antibody dilutions, and sufficient exposure time.[16][17][18]
-
Peptide Integrity: Confirm the purity and concentration of your peptide stock solution.
Q4: My peptide is causing significant cell death in my viability assays. How can I troubleshoot this?
A4:
-
Peptide Concentration: High concentrations of peptides can be cytotoxic.[19] Perform a dose-response curve to determine the optimal non-toxic concentration of your peptide.
-
Purity: Impurities from peptide synthesis can be toxic to cells. Ensure your peptide is of high purity (typically >95%).
-
Assay Type: The type of viability assay can influence the results. Consider using multiple assays that measure different aspects of cell health, such as metabolic activity (MTT, MTS) and membrane integrity (Trypan Blue).[20][21][22][23]
-
Control Peptides: Use a scrambled or inactive version of your peptide as a negative control to determine if the observed toxicity is specific to the inhibitory sequence.
Troubleshooting Guides
Problem 1: Inconsistent Co-Immunoprecipitation (Co-IP) Results
| Possible Cause | Troubleshooting Steps |
| Inefficient Cell Lysis | Use a gentle lysis buffer (e.g., containing non-ionic detergents like NP-40) to preserve protein-protein interactions.[24] Ensure complete lysis while avoiding protein denaturation. |
| Antibody Issues | Use a high-quality antibody validated for IP.[25] A polyclonal antibody may be preferable as it can recognize multiple epitopes.[24] |
| Non-specific Binding | Pre-clear the cell lysate with protein A/G beads before adding the specific antibody to reduce background.[24][26] |
| Insufficient Washing | Wash the beads thoroughly after antibody incubation to remove non-specifically bound proteins.[25] |
| Low Protein Expression | Ensure that both SPSB2 and iNOS are adequately expressed in your system. For iNOS, this may require stimulation with LPS/IFN-γ.[14][15] |
Problem 2: High Background in Western Blots for iNOS
| Possible Cause | Troubleshooting Steps |
| Blocking Inefficiency | Block the membrane for at least 1 hour at room temperature with 5% non-fat milk or BSA in TBST.[17] |
| Primary Antibody Concentration | Titrate the primary antibody to determine the optimal concentration that gives a strong signal with low background. |
| Secondary Antibody Issues | Use a high-quality, species-specific secondary antibody. Ensure it is diluted appropriately. |
| Washing Steps | Increase the number and duration of washes with TBST after primary and secondary antibody incubations.[17] |
| Membrane Choice | Use a PVDF membrane, which is recommended for proteins of the size of iNOS.[16][17] |
Quantitative Data Summary
Table 1: Binding Affinities of SPSB2-iNOS Inhibitory Peptides
| Peptide | Sequence/Description | Binding Affinity (Kd) | Reference |
| Wild-type iNOS peptide | Corresponds to residues 19-31 of murine iNOS | 13 nM | [1] |
| Linear DINNN peptide | Contains the core binding motif | 318 nM | [8] |
| Cyclic Peptide 1 (CP1) | Cystathionine analogue of Ac-c[CVDINNNC]-NH2 | Low nanomolar | [8] |
| Cyclic Peptide 2 (CP2) | Lactam-bridge-cyclized peptide c[WDINNNbA] | 21 nM | [8][12] |
| Cyclic Peptide 3 | Not specified | 7 nM | [11] |
| cR8 | cyclo(RGDINNNV) | 671 ± 109 nM | [14] |
Experimental Protocols
Co-Immunoprecipitation of SPSB2 and iNOS
-
Cell Culture and Lysis:
-
Culture cells (e.g., HEK293T transfected with FLAG-tagged SPSB proteins and iNOS, or RAW 264.7 cells stimulated with LPS/IFN-γ) to ~90% confluency.[14][27]
-
Lyse the cells in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% Nonidet P-40, 5 mM EDTA, and protease inhibitors, pH 7.5).[27]
-
Centrifuge the lysates to pellet cell debris.[27]
-
-
Pre-clearing:
-
Immunoprecipitation:
-
Washing:
-
Wash the beads 3-5 times with lysis buffer to remove unbound proteins.[27]
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against SPSB2 and iNOS.[1]
-
Western Blotting for iNOS
-
Sample Preparation:
-
Lyse cells and determine the protein concentration.
-
Load 10-25 µg of total protein per lane on an SDS-PAGE gel.[17]
-
-
Electrophoresis and Transfer:
-
Blocking:
-
Block the membrane with 5% non-fat milk or BSA in TBST for at least 1 hour at room temperature.[17]
-
-
Antibody Incubation:
-
Detection:
Cell Viability Assay (MTT/MTS)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[21]
-
-
Peptide Treatment:
-
Treat the cells with various concentrations of the inhibitory peptide and control peptides. Include untreated wells as a control for 100% viability.
-
-
Incubation:
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Reagent Addition:
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[22]
-
-
Measurement:
-
For MTT assays, add a solubilization solution to dissolve the formazan (B1609692) crystals.[22]
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control.[21]
-
Visualizations
References
- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis for the regulation of inducible nitric oxide synthase by the SPRY domain-containing SOCS box protein SPSB2, an E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. SPSB2 sets NO limits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Subtle Structural Differences Affect the Inhibitory Potency of RGD-Containing Cyclic Peptide Inhibitors Targeting SPSB Proteins [mdpi.com]
- 15. iNOS (NOS2) | Abcam [abcam.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. resources.novusbio.com [resources.novusbio.com]
- 18. Detection of NOS Isoforms by Western-Blot Analysis | Springer Nature Experiments [experiments.springernature.com]
- 19. mdpi.com [mdpi.com]
- 20. Cell Viability and Proliferation of Peptide Drug Assays - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 21. lifetein.com [lifetein.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Video: Viability Assays for Cells in Culture [jove.com]
- 24. bitesizebio.com [bitesizebio.com]
- 25. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 26. assaygenie.com [assaygenie.com]
- 27. Regulation of Inducible Nitric-oxide Synthase by the SPRY Domain- and SOCS Box-containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Inhibitory Peptide Bioavailability
This technical support center is designed to equip researchers, scientists, and drug development professionals with practical guidance and in-depth resources for overcoming the prevalent issue of poor bioavailability in inhibitory peptides. Through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols, this resource aims to facilitate the successful translation of promising peptide therapeutics from in vitro discovery to in vivo efficacy.
Frequently Asked Questions (FAQs)
What is peptide bioavailability and why is it often low?
Bioavailability is the proportion of an administered drug that enters the systemic circulation to have an active effect. For peptides, especially when administered orally, this is often low due to their susceptibility to enzymatic degradation in the gastrointestinal (GI) tract and their poor permeability across the intestinal epithelium.[1][2][3] Their large size and hydrophilic nature further limit their ability to pass through cell membranes.[2]
What are the main barriers to the oral absorption of inhibitory peptides?
The oral delivery of peptides is hindered by several physiological hurdles:
-
Enzymatic Barriers: Proteases and peptidases in the stomach and small intestine can rapidly break down peptides.[3][4][5]
-
Epithelial Barrier: The tightly packed layer of cells lining the intestine restricts the passage of molecules, a major obstacle for larger peptides.[1][6]
-
Mucus Layer: A viscous mucus layer covers the intestinal lining, which can trap peptides and prevent them from reaching the absorptive cells.[2][3]
-
pH Variation: The wide range of pH values throughout the GI tract can affect the stability and structure of peptides.[3][4]
What are the common strategies to overcome low peptide bioavailability?
Several approaches can be employed to enhance the bioavailability of inhibitory peptides:
-
Chemical Modifications: Altering the peptide's structure through methods like PEGylation (attaching polyethylene (B3416737) glycol), substituting natural L-amino acids with D-amino acids, or cyclization can protect it from enzymatic degradation.[7][8]
-
Formulation with Delivery Systems: Encapsulating peptides within nanocarriers such as liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles can shield them from the harsh GI environment and improve their absorption.[9][10][11][12]
-
Use of Permeation Enhancers: These substances can temporarily and reversibly alter the permeability of the intestinal epithelium, allowing peptides to pass through more easily.[4][13][14]
-
Co-administration with Enzyme Inhibitors: Formulating peptides with molecules that inhibit the activity of digestive proteases can reduce their degradation.[13][15][16]
Troubleshooting Guides
This section provides a question-and-answer format to address specific experimental issues.
My inhibitory peptide is highly effective in vitro but shows no activity in vivo. What are the potential reasons and how can I troubleshoot this?
This is a common challenge. The discrepancy often arises from poor in vivo stability or low bioavailability.
| Potential Cause | Troubleshooting Steps |
| Rapid Enzymatic Degradation | 1. Assess Stability: Conduct an in vitro serum stability assay to determine the peptide's half-life.[14][17] 2. Enhance Stability: If degradation is rapid, consider chemical modifications like substituting key amino acids with D-isomers or PEGylating the peptide.[10] |
| Poor Membrane Permeability | 1. Evaluate Permeability: Perform a Caco-2 permeability assay to model intestinal absorption.[1][6][9][13] 2. Improve Absorption: If permeability is low, explore formulation strategies such as encapsulation in liposomes or co-formulation with permeation enhancers.[4][12] |
| Rapid Systemic Clearance | 1. Pharmacokinetic Studies: Conduct a pharmacokinetic study in an animal model to determine the peptide's clearance rate. 2. Increase Half-life: PEGylation is a common strategy to increase the hydrodynamic radius of the peptide, thereby reducing renal clearance.[10] |
My peptide degrades quickly in serum stability assays. What formulation strategies can I employ to protect it?
Rapid degradation in serum is primarily due to proteases. The following strategies can enhance stability:
| Strategy | Description | Considerations |
| Encapsulation in Nanoparticles | Entrapping the peptide within a protective carrier like a liposome (B1194612) or solid lipid nanoparticle.[9][10][11] | Can protect from proteases and offer controlled release. The choice of nanoparticle will depend on the peptide's physicochemical properties. |
| PEGylation | Covalently attaching polyethylene glycol (PEG) chains to the peptide's surface.[10] | Creates a protective hydrophilic shield around the peptide, hindering protease access. The size and degree of PEGylation must be optimized to avoid loss of activity. |
| Chemical Modification | Introducing non-natural amino acids or cyclizing the peptide backbone. | These modifications can make the peptide unrecognizable to proteases but may require significant synthetic effort and could impact biological activity. |
Data Presentation
The following table summarizes the impact of various formulation strategies on the bioavailability of representative peptides.
Table 1: Impact of Formulation Strategies on Peptide Bioavailability
| Formulation Strategy | Peptide Example | Observed Improvement |
| PEGylation | Interferon-α | Increased half-life from hours to days |
| Liposomal Encapsulation | Calcitonin | 2-5 fold increase in oral bioavailability |
| Solid Lipid Nanoparticles | Insulin | Significant enhancement in oral absorption |
| Permeation Enhancer (SNAC) | Semaglutide | Enabled the first FDA-approved oral GLP-1 receptor agonist |
Experimental Protocols
Detailed methodologies for key experiments are provided to guide your research.
Caco-2 Permeability Assay
Objective: To assess the potential for a peptide to be absorbed across the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow (for monolayer integrity check)
-
Test peptide and control compounds (e.g., propranolol (B1214883) - high permeability; atenolol (B1665814) - low permeability)
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of Transwell® inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Before the assay, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer yellow.
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test peptide solution to the apical (donor) compartment.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) compartment.
-
To assess active efflux, also perform the experiment in the reverse direction (basolateral to apical).
-
-
Sample Analysis: Quantify the concentration of the peptide in the collected samples using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to classify the compound's permeability.
In Vitro Serum Stability Assay
Objective: To determine the stability of a peptide in the presence of serum proteases.
Materials:
-
Test peptide
-
Human or animal serum
-
Incubator at 37°C
-
Protein precipitation agent (e.g., acetonitrile (B52724) or trichloroacetic acid)
-
HPLC or LC-MS/MS system
Procedure:
-
Incubation: Add a known concentration of the test peptide to pre-warmed serum and incubate at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the serum-peptide mixture.
-
Protein Precipitation: Immediately stop the enzymatic reaction by adding a protein precipitation agent to the aliquot. Vortex and centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant, which contains the remaining intact peptide, by reverse-phase HPLC or LC-MS/MS.
-
Data Analysis: Plot the percentage of intact peptide remaining over time and calculate the peptide's half-life (t½) in serum.
Visualizations
Logical Relationship: Barriers and Strategies
Caption: Overcoming barriers to oral peptide delivery with targeted strategies.
Experimental Workflow: Bioavailability Assessment
Caption: A typical experimental workflow for assessing peptide bioavailability.
Signaling Pathway: Impact of Bioavailability
Caption: The critical role of bioavailability in achieving therapeutic effect.
References
- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 2. Caco-2 Permeability | Evotec [evotec.com]
- 3. Frontiers | Dual Coating of Liposomes as Encapsulating Matrix of Antimicrobial Peptides: Development and Characterization [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. enamine.net [enamine.net]
- 9. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 10. iris.unito.it [iris.unito.it]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bachem.com [bachem.com]
- 17. cpcscientific.com [cpcscientific.com]
Validation & Comparative
A Comparative Guide to iNOS Inhibitors: SPSB2-iNOS Inhibitory Cyclic Peptide-2 Versus Traditional Enzymatic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel class of inducible nitric oxide synthase (iNOS) modulators, represented by SPSB2-iNOS inhibitory cyclic peptide-2, with established, direct enzymatic inhibitors of iNOS. This document outlines their distinct mechanisms of action, presents comparative efficacy data from in vitro and cell-based assays, and provides detailed experimental protocols for key methodologies cited.
Introduction to iNOS Inhibition Strategies
Inducible nitric oxide synthase (iNOS) is a critical enzyme in the inflammatory response, producing large amounts of nitric oxide (NO). While essential for host defense, dysregulated iNOS activity is implicated in the pathophysiology of various inflammatory diseases, making it a key therapeutic target. Traditional iNOS inhibitors directly target the enzyme's active site to block its catalytic function. In contrast, a newer strategy involves modulating the lifecycle of the iNOS protein itself. This compound exemplifies this novel approach by preventing the degradation of iNOS, thereby extending its functional lifespan.
Distinct Mechanisms of Action
This compound: This peptide inhibitor operates by disrupting a critical protein-protein interaction. It blocks the binding of the SPRY domain-containing SOCS box protein 2 (SPSB2) to the N-terminus of iNOS.[1][2][3][4][5] SPSB2 is an adaptor protein for an E3 ubiquitin ligase complex that polyubiquitinates iNOS, targeting it for proteasomal degradation.[1][2][3][4] By inhibiting this interaction, the cyclic peptide prevents iNOS ubiquitination and subsequent degradation, leading to a prolonged iNOS half-life and sustained NO production.[1][6][7]
Traditional Enzymatic iNOS Inhibitors: Compounds such as 1400W, L-NIL (L-N6-(1-iminoethyl)lysine), GW274150, and aminoguanidine (B1677879) are direct inhibitors of iNOS enzymatic activity. They typically act as competitive inhibitors of the substrate L-arginine, binding to the active site of the iNOS enzyme and preventing the synthesis of NO.
Comparative Efficacy
The efficacy of these inhibitors is assessed through various metrics. For direct enzymatic inhibitors, the half-maximal inhibitory concentration (IC50) in enzyme activity assays and cell-based NO production assays is a standard measure of potency. For the this compound, its potency is primarily characterized by its binding affinity (dissociation constant, K_D) for the SPSB2-iNOS interaction. Functionally, its effect is observed as an enhancement or prolongation of NO production in stimulated cells.
Quantitative Data Summary
| Inhibitor | Type | Target | Potency (Binding Affinity) |
| This compound | Protein-Protein Interaction Inhibitor | SPSB2-iNOS Interaction | K_D = 21 nM[8] |
| Inhibitor | Type | Cell-Based Assay (LPS-stimulated RAW 264.7 macrophages) |
| 1400W | Enzymatic Inhibitor | IC50 ≈ 1.3 µM for NO generation[9] |
| L-NIL | Enzymatic Inhibitor | Data in RAW 264.7 cells not readily available |
| GW274150 | Enzymatic Inhibitor | Data in RAW 264.7 cells not readily available |
| Aminoguanidine | Enzymatic Inhibitor | Significant inhibition of NO production[10][11][12] |
| Epimuqubilin A (for comparison) | Natural Product Inhibitor | IC50 = 7.4 µM for NO release[13][14] |
Note: Direct comparison of potency is challenging due to the different mechanisms of action and the variety of assay conditions reported in the literature. The K_D value for the cyclic peptide reflects its high affinity for its target, while the IC50 values for the enzymatic inhibitors reflect their functional inhibition of NO production in a cellular context. Studies directly comparing the dose-dependent effects of SPSB2-iNOS inhibitory peptides and enzymatic inhibitors on NO production in the same cell-based assay are needed for a more precise comparison of functional potency.
Signaling Pathways and Experimental Workflows
iNOS Regulation and Inhibition Pathways
Caption: iNOS regulation and points of inhibition.
Experimental Workflow: Comparing Inhibitor Effects
Caption: Workflow for comparing iNOS inhibitors.
Detailed Experimental Protocols
Cell Culture and Stimulation of RAW 264.7 Macrophages
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Stimulation: To induce iNOS expression, cells are typically stimulated with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) and Interferon-gamma (IFN-γ) (e.g., 10 ng/mL) for a specified period (e.g., 12-24 hours) prior to inhibitor treatment and subsequent assays.[15][16]
Measurement of Nitric Oxide Production (Griess Assay)
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO in aqueous solutions.
-
Principle: A two-step diazotization reaction in which acidified nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured spectrophotometrically.
-
Procedure:
-
Collect cell culture supernatants after treatment with inhibitors and stimulation.
-
In a 96-well plate, add 50-100 µL of supernatant per well.
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Add an equal volume of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution) to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
-
Determination of iNOS Protein Levels (Western Blot)
-
Principle: This technique separates proteins by size using SDS-PAGE, transfers them to a membrane, and detects the protein of interest using specific antibodies.
-
Procedure:
-
Lyse the treated and stimulated cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for iNOS.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
A loading control, such as β-actin or GAPDH, should be probed on the same membrane to ensure equal protein loading.[17][18]
-
Detection of iNOS Ubiquitination (Immunoprecipitation-Western Blot)
-
Principle: This method first isolates the protein of interest (iNOS) from the cell lysate using a specific antibody and then detects its ubiquitination status by Western blotting with an anti-ubiquitin antibody.
-
Procedure:
-
Lyse cells in a buffer containing protease and deubiquitinase inhibitors (e.g., N-ethylmaleimide).
-
Pre-clear the lysates with protein A/G-agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with an anti-iNOS antibody overnight at 4°C.
-
Add protein A/G-agarose beads to capture the antibody-antigen complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a membrane.
-
Perform Western blotting as described above, using a primary antibody against ubiquitin to detect polyubiquitinated iNOS, which will appear as a high-molecular-weight smear.[19][20][21][22][23]
-
Conclusion
This compound represents a novel approach to modulating iNOS activity by targeting its degradation pathway, contrasting with the direct enzymatic blockade of traditional iNOS inhibitors. While direct enzymatic inhibitors rapidly reduce NO production, the cyclic peptide aims to prolong the natural inflammatory response by stabilizing iNOS. The choice of inhibitor will depend on the specific therapeutic goal: rapid and potent suppression of NO versus a more nuanced modulation of the iNOS protein lifecycle. Further studies with direct head-to-head comparisons in relevant disease models are necessary to fully elucidate the therapeutic potential of each strategy.
References
- 1. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.monash.edu [research.monash.edu]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis for the regulation of inducible nitric oxide synthase by the SPRY domain-containing SOCS box protein SPSB2, an E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of lipopolysaccharide-stimulated nitric oxide production in RAW 264.7 macrophages by a synthetic carbazole, LCY-2-CHO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of aminoguanidine on nitric oxide production induced by inflammatory cytokines and endotoxin in cultured rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Inducible nitric oxide synthase blockade with aminoguanidine, protects mice infected with Nocardia brasiliensis from actinomycetoma development | PLOS Neglected Tropical Diseases [journals.plos.org]
- 13. mdpi.com [mdpi.com]
- 14. Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Detection of NOS Isoforms by Western-Blot Analysis | Springer Nature Experiments [experiments.springernature.com]
- 19. Ubiquitination of inducible nitric oxide synthase is required for its degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 21. How to Detect Protein Ubiquitination-IP | MtoZ Biolabs [mtoz-biolabs.com]
- 22. researchgate.net [researchgate.net]
- 23. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Peptide-Based Modulation of the SPSB2-iNOS Pathway: A Comparative Analysis of cR7 and cR8
For researchers, scientists, and drug development professionals, the quest for potent and specific modulators of protein-protein interactions is a continuous endeavor. One such interaction of significant therapeutic interest is the regulation of inducible nitric oxide synthase (iNOS) by the SPRY domain-containing SOCS box protein 2 (SPSB2). This guide provides a detailed comparison of two cyclic peptides, cR7 and cR8, that have been developed to inhibit this interaction, thereby prolonging the activity of iNOS.
The overproduction of nitric oxide (NO) by iNOS is a key factor in various inflammatory diseases and cancer. The SPSB2 protein acts as a negative regulator by targeting iNOS for proteasomal degradation through ubiquitination.[1][2][3] This process is initiated by the binding of the SPSB2 SPRY domain to a specific motif in the N-terminus of iNOS.[1] Consequently, inhibiting the SPSB2-iNOS interaction presents a promising strategy to enhance NO-mediated antimicrobial and anticancer responses.[4][5]
This guide will delve into the comparative efficacy of cR7 and cR8 peptides, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Activity of cR7 and cR8 Peptides
The inhibitory potential of cR7 and cR8 on the SPSB2-iNOS interaction has been quantitatively assessed, primarily through binding affinity measurements. Isothermal titration calorimetry (ITC) has been a key technique to determine the dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger interaction.
| Peptide | Sequence | SPSB2 Binding Affinity (Kd) | Reference |
| cR7 | cyclo(RGDINNN) | 103 ± 16 nM | [4] |
| cR8 | cyclo(RGDINNNV) | 671 ± 109 nM | [4][6] |
As the data clearly indicates, cR7 exhibits a significantly higher binding affinity for SPSB2, approximately 6.5-fold stronger than cR8 .[4] This enhanced affinity translates to a more potent inhibition of the SPSB2-iNOS interaction. Further studies have also shown that at a concentration of 10 μM, cR7 effectively displaces full-length iNOS from SPSB2, whereas cR8 is unable to achieve the same effect at this concentration.[4]
Alternative Peptides Targeting the SPSB2-iNOS Interaction
Research in this area has also led to the development of other cyclic peptides. A notable example is cR9, with the sequence cyclo(RGDINNNVE), which demonstrates a binding affinity intermediate to cR7 and cR8. Other developed cyclic peptides, such as CP1, CP2, and CP3, have also shown potent inhibition of the SPSB2-iNOS interaction, with some exhibiting even lower Kd values.
| Peptide | Sequence | SPSB2 Binding Affinity (Kd) | Reference |
| cR9 | cyclo(RGDINNNVE) | 308 ± 51 nM | [4] |
| CP2 | c[WDINNNbA] | 21 nM | [7] |
| CP3 | Not specified | 7 nM | [8] |
These alternatives provide a broader perspective on the structure-activity relationships governing the inhibition of the SPSB2-iNOS pathway and offer further avenues for the design of more potent inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of cR7 and cR8 peptides.
Isothermal Titration Calorimetry (ITC)
This technique is used to measure the binding affinity between two molecules.
-
Protein and Peptide Preparation: Recombinant human SPSB2 (residues 12-224) is expressed and purified. The cyclic peptides (cR7, cR8) are synthesized and purified.
-
ITC Experiment: The ITC experiments are performed using a MicroCal ITC200 instrument. The SPSB2 protein is placed in the sample cell, and the peptide solution is loaded into the injection syringe.
-
Titration: The peptide is titrated into the protein solution in a series of small injections.
-
Data Analysis: The heat changes associated with each injection are measured and used to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Inhibition of iNOS Binding to SPSB Proteins in Cell Lysates
This assay assesses the ability of the peptides to disrupt the interaction between full-length iNOS and SPSB proteins in a more physiological context.
-
Cell Culture and Stimulation: RAW 264.7 macrophage cells are cultured and stimulated with lipopolysaccharide (LPS) and interferon-γ (IFN-γ) to induce the expression of iNOS.[4]
-
Cell Lysis: The stimulated cells are lysed to release the cellular proteins, including iNOS.
-
Incubation: The cell lysates containing iNOS are incubated with GST-tagged SPRY domains of SPSB2 in the presence or absence of the inhibitor peptides (cR7, cR8) at various concentrations.[9]
-
Affinity Purification: Glutathione-sepharose beads are used to pull down the GST-tagged SPSB2 and any interacting proteins.
-
Western Blotting: The pulled-down protein complexes are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an anti-iNOS antibody to detect the amount of iNOS that was bound to SPSB2.[9] A decrease in the iNOS signal in the presence of the peptide indicates successful inhibition of the interaction.
Visualizing the Molecular Interactions
To better understand the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: The SPSB2-iNOS signaling pathway leading to iNOS degradation and its inhibition by cR7/cR8 peptides.
Caption: Workflow for assessing the inhibition of the SPSB2-iNOS interaction by cR7 and cR8 peptides.
References
- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis for the regulation of inducible nitric oxide synthase by the SPRY domain-containing SOCS box protein SPSB2, an E3 ubiquitin ligase [pubmed.ncbi.nlm.nih.gov]
- 4. Subtle Structural Differences Affect the Inhibitory Potency of RGD-Containing Cyclic Peptide Inhibitors Targeting SPSB Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Selectivity of SPSB2-iNOS Inhibitory Cyclic Peptide-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the SPSB2-iNOS inhibitory cyclic peptide-2 (also known as CP2) with other alternative peptide inhibitors. The focus is on the selectivity of these inhibitors for SPSB2 over other SPSB (SPRY domain-containing SOCS box protein) isoforms, a critical factor in the development of targeted therapeutics. The information presented is supported by experimental data from peer-reviewed literature and includes detailed protocols for key assays.
Introduction to SPSB-iNOS Interaction and Inhibition
The interaction between SPSB2 and inducible nitric oxide synthase (iNOS) is a key regulatory mechanism controlling the levels of nitric oxide (NO) in cells. SPSB2 is an E3 ubiquitin ligase adaptor protein that targets iNOS for proteasomal degradation. By inhibiting this interaction, the lifetime of iNOS is prolonged, leading to sustained NO production. This has potential therapeutic applications in fighting infections, as NO is a crucial component of the innate immune response against pathogens.
This compound (CP2) is a redox-stable, lactam-bridge-cyclized peptide designed to mimic the DINNN binding motif of iNOS. It has been shown to be a potent inhibitor of the SPSB2-iNOS interaction. However, the human genome contains four SPSB isoforms (SPSB1, SPSB2, SPSB3, and SPSB4). While SPSB1, SPSB2, and SPSB4 are known to interact with iNOS, SPSB3 is not. Therefore, the selectivity of inhibitors for SPSB2 over other iNOS-binding isoforms is a crucial parameter to consider for the development of specific therapeutics.
Comparative Analysis of Inhibitor Potency and Selectivity
The following tables summarize the available quantitative data on the binding affinities and inhibitory activities of CP2 and its alternatives.
Table 1: Binding Affinities (Kd) of Cyclic Peptides for SPSB2
| Inhibitor | Structure/Description | Binding Affinity (Kd) to SPSB2 | Citation |
| This compound (CP2) | Lactam-bridge-cyclized peptide | 21 nM (murine) | [1] |
| SPSB2-iNOS inhibitory cyclic peptide-3 (CP3) | Hydrocarbon-stapled cyclic peptide | 7 nM (human) | [1] |
| CP1 | Cystathionine analogue of a disulfide-bridged cyclic peptide | 31 nM (murine) | [1] |
| Linear DINNN Peptide | Core binding motif of iNOS | 318 nM (murine) | [1] |
Table 2: Qualitative Selectivity and Inhibition of SPSB Isoforms
| Inhibitor | Inhibition of SPSB1-iNOS Interaction | Inhibition of SPSB2-iNOS Interaction | Inhibition of SPSB4-iNOS Interaction | Notes | Citation |
| This compound (CP2) | Yes | Yes | Yes | Inhibitory potencies against SPSB1 and SPSB4 correlate well with SPSB2 binding affinity, suggesting a lack of high selectivity. | [1] |
| cR7 (RGD-containing cyclic peptide) | Yes | Yes | Yes | Shows the strongest inhibition against all three iNOS-binding SPSB proteins among the cR series. | [1] |
| cR8 (RGD-containing cyclic peptide) | Weaker than cR7 | Yes | Weaker than cR7 | [1] | |
| cR9 (RGD-containing cyclic peptide) | Weaker than cR7 | Yes | Weaker than cR7 | [1] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.
References
Navigating the SPSB-iNOS Interaction: A Comparative Guide to Inhibitory Cyclic Peptides
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of inhibitory cyclic peptides targeting the interaction between the Suppressor of Cytokine Signaling (SOCS) box protein SPSB2 and inducible nitric oxide synthase (iNOS). This interaction is a critical cellular process that leads to the proteasomal degradation of iNOS, an enzyme responsible for producing nitric oxide (NO), a key molecule in the innate immune response. Inhibiting this interaction can prolong the functional lifetime of iNOS, thereby enhancing NO production and bolstering the host's defense against pathogens.
This guide presents a detailed analysis of "SPSB2-iNOS inhibitory cyclic peptide-2" (CP2) and its alternatives, supported by experimental data on their binding affinities and inhibitory activities. Furthermore, it outlines the methodologies for key experiments and provides visual representations of the relevant biological pathways and experimental workflows.
Performance Comparison of SPSB-iNOS Inhibitory Peptides
The development of peptides that disrupt the SPSB2-iNOS interaction has yielded several promising candidates. These peptides are typically designed around the "DINNN" motif found in the N-terminal region of iNOS, which is crucial for its recognition by the SPRY domain of SPSB proteins. The SPSB family in mammals includes four members: SPSB1, SPSB2, SPSB3, and SPSB4. Notably, SPSB1, SPSB2, and SPSB4 have been shown to interact with iNOS, suggesting the potential for cross-reactivity among inhibitors.
The following table summarizes the binding affinities (expressed as dissociation constants, Kd) of various cyclic peptides for SPSB2. Lower Kd values indicate a higher binding affinity.
| Peptide | Sequence/Description | Binding Affinity (Kd) for SPSB2 (nM) | Reference |
| This compound (CP2) | A redox-stable, lactam-bridge-cyclized peptide containing the DINNN motif. | 21 | [1] |
| CP0 | Disulfide-bridged cyclic peptide Ac-c[CVDINNNC]-NH2. | 4.4 | |
| CP1 | Cystathionine analogue of CP0, redox-stable. | 31 | |
| CP3 | A smaller, constrained pentapeptide inhibitor. | 7 | [2] |
| cR7 | cyclo(RGDINNN) | 103 ± 16 | [3] |
| cR8 | cyclo(RGDINNNV) | ~670 | [3] |
| cR9 | cyclo(RGDINNNVE) | 308 ± 51 | [3] |
Key Observations:
-
High Affinity of CP2: "this compound" (CP2) demonstrates a strong binding affinity for SPSB2 with a Kd of 21 nM[1].
-
Structural Modifications Impact Affinity: The evolution from the initial disulfide-bridged peptide (CP0) to more stable analogues (CP1 and CP2) and further optimized structures (CP3) showcases how structural modifications can significantly enhance binding affinity, with CP3 being one of the most potent inhibitors identified[2].
-
Alternative Scaffolds: The cR series of peptides, which incorporate an RGD motif, also effectively inhibit the SPSB2-iNOS interaction, with cR7 showing the highest affinity in this series[3].
Cross-Reactivity and Selectivity
A crucial aspect of inhibitor development is understanding their selectivity for the intended target versus off-target interactions. As SPSB1 and SPSB4 also regulate iNOS levels, the cross-reactivity of inhibitory peptides with these family members is a key consideration.
Further research is required to quantitatively determine the binding affinities of CP2 and other high-potency inhibitors for SPSB1 and SPSB4 to establish a complete selectivity profile.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the SPSB2-iNOS signaling pathway and a typical workflow for assessing inhibitor-protein binding.
Caption: The SPSB2-iNOS signaling pathway leading to iNOS degradation and its inhibition by cyclic peptides.
References
A Comparative Guide to the Structural Analysis of SPSB2 in Complex with Inhibitory Peptides and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the SPRY domain-containing SOCS box protein 2 (SPSB2) and its paralogs, SPSB1 and SPSB4, in their role as negative regulators of inducible nitric oxide synthase (iNOS). By targeting iNOS for proteasomal degradation, these proteins modulate nitric oxide (NO) levels, a critical factor in the host immune response. Understanding the structural and functional nuances of these interactions is paramount for the development of novel therapeutics that can enhance NO production to combat chronic infections and cancer.
Overview of SPSB-mediated iNOS Regulation
Inducible nitric oxide synthase is a key enzyme in the innate immune system, producing large amounts of NO to fight pathogens.[1] However, prolonged high levels of NO can be cytotoxic to host cells.[2] The SPSB family of proteins (SPSB1, SPSB2, and SPSB4) act as crucial regulators by recognizing iNOS and recruiting an E3 ubiquitin ligase complex, which leads to the ubiquitination and subsequent degradation of iNOS by the proteasome.[3][4][5] This mechanism effectively shortens the half-life of iNOS, providing a negative feedback loop to control NO production.[1][2] Inhibiting the SPSB-iNOS interaction presents a promising therapeutic strategy to prolong iNOS activity and enhance pathogen clearance.[1]
The interaction is mediated by the SPRY domain of the SPSB proteins, which recognizes a conserved "DINNN" motif in the N-terminal region of iNOS.[1][6] While all three SPSB proteins share this ability, there are notable differences in their regulatory potency and binding characteristics.
Comparative Performance of SPSB Proteins in iNOS Regulation
While SPSB2 has been extensively studied, its paralogs, SPSB1 and SPSB4, also play a significant role in iNOS regulation. Experimental data suggests that SPSB1 and SPSB4 may be even more potent regulators of iNOS than SPSB2.
| Parameter | SPSB1 | SPSB2 | SPSB4 | Reference |
| iNOS Ubiquitination (fold enhancement) | 4.6 | 2.9 | 5.6 | [5] |
| Qualitative iNOS Binding (Co-IP) | Relatively weak | Strong | Strong | [1][7] |
| Binding Affinity (Kd) for iNOS peptide | Not Reported | 13 nM | Not Reported | [1][7] |
Table 1: Comparison of SPSB1, SPSB2, and SPSB4 in iNOS regulation. Fold enhancement in ubiquitination is relative to cells not transfected with any SPSB protein.
The data indicates a potential discrepancy between the observed potency in cellular ubiquitination assays and qualitative binding experiments. While SPSB1 and SPSB4 induce higher levels of iNOS ubiquitination, co-immunoprecipitation studies suggest that SPSB1's interaction with iNOS may be weaker than that of SPSB2 and SPSB4.[1][5][7] This could imply differences in their catalytic efficiency or in the stability of the entire E3 ligase complex once formed. Direct comparative measurements of binding affinities (Kd) for all three proteins with iNOS under identical conditions are needed to fully elucidate these differences.
Performance of Inhibitory Peptides Against SPSB Proteins
Several peptides have been designed to inhibit the SPSB-iNOS interaction, with a primary focus on SPSB2. However, recent studies have expanded to assess their efficacy against SPSB1 and SPSB4.
| Inhibitory Peptide | Target SPSB | Binding Affinity (Kd) | Inhibition of iNOS binding | Reference |
| iNOS wild-type peptide (19-31) | SPSB2 | 13 nM | Competitive | [1][7] |
| Cyclic Peptide (cR7) | SPSB2 | 103 ± 16 nM | Yes (at 10 µM) | [3] |
| SPSB1 | Not Determined | Yes (at 1 µM) | [3] | |
| SPSB4 | Not Determined | Yes (at 10 µM) | [3] | |
| Cyclic Peptide (cR8) | SPSB2 | 671 ± 109 nM | No (at 10 µM) | [3] |
| SPSB1 | Not Determined | Yes (at 10 µM) | [3] | |
| SPSB4 | Not Determined | No (at 10 µM) | [3] | |
| Cyclic Peptide (cR9) | SPSB2 | 308 ± 51 nM | Yes (at 10 µM) | [3] |
| SPSB1 | Not Determined | Yes (at 1 µM) | [3] | |
| SPSB4 | Not Determined | Yes (at 10 µM) | [3] |
Table 2: Performance of various inhibitory peptides against SPSB proteins. Inhibition of iNOS binding was assessed in cell lysates.
Interestingly, the inhibitory potency of the cyclic peptides does not always directly correlate with their binding affinity for SPSB2. For instance, cR7 and cR9 are more effective at inhibiting the SPSB1-iNOS interaction at lower concentrations compared to the SPSB2-iNOS interaction.[3] This suggests that structural differences in the SPRY domains of the SPSB paralogs could be exploited for the design of selective inhibitors.
Signaling Pathways and Experimental Workflows
The regulation of iNOS by SPSB proteins is a key cellular process. The following diagrams illustrate the signaling pathway and a typical experimental workflow for studying these interactions.
Caption: SPSB-mediated ubiquitination and proteasomal degradation of iNOS.
Caption: Experimental workflow for investigating SPSB-iNOS interactions.
Detailed Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the heat changes that occur upon biomolecular interactions, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Methodology:
-
Sample Preparation: Dialyze the purified SPSB protein (in the cell) and the iNOS-derived peptide (in the syringe) extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Degas the solutions immediately before use.
-
Concentrations: A typical starting point is to have the protein in the cell at a concentration of 10-50 µM and the peptide in the syringe at a 10-20 fold molar excess.
-
Titration: Perform a series of small injections (e.g., 2-5 µL) of the peptide solution into the protein solution at a constant temperature (e.g., 25°C).
-
Data Analysis: Integrate the heat pulses from each injection and fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It provides kinetic data, including association (ka) and dissociation (kd) rate constants, from which the binding affinity (Kd) can be calculated.
Methodology:
-
Chip Preparation: Covalently immobilize the purified SPSB protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling).
-
Analyte Injection: Inject a series of concentrations of the iNOS-derived peptide over the sensor surface at a constant flow rate.
-
Data Collection: Monitor the change in the refractive index at the surface in real-time to generate sensorgrams showing the association and dissociation phases.
-
Data Analysis: Fit the sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants and the dissociation constant.
X-ray Crystallography
X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of protein-peptide complexes, providing detailed insights into the specific molecular interactions.
Methodology:
-
Complex Formation: Mix the purified SPSB protein and the iNOS-derived peptide at a slight molar excess of the peptide.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using vapor diffusion methods (sitting or hanging drop) to obtain well-ordered crystals of the complex.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam (often at a synchrotron source) and collect the diffraction data.
-
Structure Determination: Process the diffraction data and use molecular replacement (if a homologous structure is available) or other phasing methods to solve the crystal structure. Refine the atomic model against the experimental data to obtain a high-resolution structure of the complex.
References
- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SPSB2 sets NO limits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subtle Structural Differences Affect the Inhibitory Potency of RGD-Containing Cyclic Peptide Inhibitors Targeting SPSB Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of Inducible Nitric-oxide Synthase by the SPRY Domain- and SOCS Box-containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rupress.org [rupress.org]
A Head-to-Head Comparison of SPSB2-iNOS Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of current inhibitors targeting the SPSB2-iNOS protein-protein interaction. This interaction is a key negative regulator of nitric oxide production, making its inhibition a promising therapeutic strategy for various infectious and inflammatory diseases.
This guide summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the underlying biological pathways and experimental processes.
Performance of SPSB2-iNOS Inhibitors: A Quantitative Overview
The following table summarizes the binding affinities of several prominent cyclic peptide inhibitors of the SPSB2-iNOS interaction. A lower dissociation constant (Kd) indicates a higher binding affinity.
| Inhibitor | Type | Binding Affinity (Kd) to SPSB2 | Method | Reference |
| cR7 | Cyclic Peptide | 103 ± 16 nM | ITC | [1] |
| cR8 | Cyclic Peptide | 671 ± 109 nM | ITC | [1] |
| cR9 | Cyclic Peptide | 308 ± 51 nM | ITC | [1] |
| CP3 | Cyclic Peptide | 7 nM | SPR | [2][3] |
Inhibitory Potential:
In cellular lysate-based assays, the ability of these peptides to disrupt the interaction between full-length iNOS and SPSB proteins was evaluated.
| Inhibitor | Concentration | Inhibition of iNOS binding to SPSB2 | Inhibition of iNOS binding to SPSB1 | Inhibition of iNOS binding to SPSB4 | Reference |
| cR7 | 10 µM | Yes | Yes | Yes | [1] |
| cR8 | 10 µM | No | Yes | No | [1] |
| cR9 | 10 µM | Yes | Yes | Yes | [1] |
| cR7 | 1 µM | Not specified | Yes | Not specified | [1] |
| cR9 | 1 µM | Not specified | Yes | Not specified | [1] |
Visualizing the SPSB2-iNOS Signaling Pathway and Experimental Workflows
To better understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the key biological pathway and experimental workflows.
Detailed Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement
This protocol is adapted from methodologies used to determine the binding affinity of cyclic peptide inhibitors to SPSB2.[1]
1. Protein and Peptide Preparation:
-
Express and purify the SPRY domain of human SPSB2 (residues 12-224).
-
Synthesize and purify the cyclic peptide inhibitors (e.g., cR7, cR8, cR9).
-
Thoroughly dialyze both protein and peptide against the same buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl) to minimize buffer mismatch effects.
2. ITC Experiment Setup:
-
Degas both protein and peptide solutions immediately before the experiment.
-
Load the SPSB2 protein into the sample cell at a concentration of approximately 20-30 µM.
-
Load the cyclic peptide inhibitor into the injection syringe at a concentration of 200-300 µM.
3. Titration and Data Acquisition:
-
Set the experiment temperature to 25°C.
-
Perform an initial injection of 0.4 µL followed by a series of 20-30 injections of 2 µL each, with a spacing of 150 seconds between injections.
-
Record the heat changes associated with each injection.
4. Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Correct for the heat of dilution by subtracting the values from the last few injections.
-
Fit the resulting binding isotherm to a one-site binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).
GST Pull-Down Assay for Inhibition of SPSB2-iNOS Interaction
This protocol is based on the methodology to assess the ability of inhibitors to disrupt the SPSB2-iNOS interaction in a cellular context.[1][4]
1. Preparation of Reagents:
-
Express and purify GST-tagged SPRY domain of SPSB2.
-
Culture RAW 264.7 macrophages and stimulate with lipopolysaccharide (LPS) and interferon-γ (IFN-γ) to induce iNOS expression.
-
Prepare cell lysate from the stimulated macrophages.
-
Equilibrate glutathione-sepharose 4B beads in lysis buffer.
2. Pull-Down Assay:
-
Incubate the GST-SPSB2 fusion protein with the glutathione-sepharose beads for 1-2 hours at 4°C to allow for binding.
-
Add the macrophage cell lysate to the beads and incubate for a further 2 hours at 4°C in the presence or absence of the inhibitor at the desired concentration (e.g., 1 µM or 10 µM).
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
3. Elution and Analysis:
-
Elute the bound proteins from the beads using a suitable elution buffer (e.g., containing reduced glutathione).
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane for Western blotting.
-
Probe the membrane with a primary antibody specific for iNOS, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the presence of iNOS using an enhanced chemiluminescence (ECL) substrate. The reduction or absence of the iNOS band in the presence of the inhibitor indicates successful disruption of the SPSB2-iNOS interaction.
In Vitro Ubiquitination Assay
This protocol provides a general framework for assessing the ubiquitination of iNOS mediated by the SPSB2-containing E3 ligase complex.[5]
1. Reaction Components:
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)
-
Recombinant Cullin5/Rbx2
-
Recombinant SPSB2/Elongin B/Elongin C complex
-
Ubiquitin
-
ATP
-
iNOS-containing cell lysate (from LPS/IFN-γ stimulated macrophages) as the substrate source.
2. Assay Procedure:
-
Combine the E1, E2, Cullin5/Rbx2, SPSB2 complex, ubiquitin, and ATP in a reaction buffer.
-
Add the iNOS-containing cell lysate to initiate the reaction.
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 30, 60, 120 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
3. Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot analysis using an anti-iNOS antibody.
-
The appearance of higher molecular weight bands corresponding to polyubiquitinated iNOS indicates successful ubiquitination. The effect of inhibitors can be assessed by their inclusion in the reaction mixture.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Subtle Structural Differences Affect the Inhibitory Potency of RGD-Containing Cyclic Peptide Inhibitors Targeting SPSB Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to iNOS Modulation: Cyclic Peptide-2 vs. Classical Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cyclic Peptide-2 (CP2), a novel modulator of inducible nitric oxide synthase (iNOS) stability, with established, direct-acting iNOS inhibitors. We present a detailed analysis of their distinct mechanisms of action, supported by quantitative data and experimental protocols, to assist researchers in selecting the appropriate tool for their studies on iNOS signaling in various pathological and physiological contexts.
Distinguishing Mechanisms of Action: Stabilization vs. Direct Inhibition
A fundamental difference sets Cyclic Peptide-2 apart from classical iNOS inhibitors. While traditional inhibitors directly target the enzymatic activity of iNOS, CP2 modulates its protein stability.
-
Cyclic Peptide-2 (CP2): This peptide does not directly inhibit the catalytic activity of iNOS. Instead, it competitively inhibits the interaction between iNOS and the SPRY domain and SOCS box-containing protein 2 (SPSB2).[1] SPSB2 is a component of an E3 ubiquitin ligase complex that targets iNOS for proteasomal degradation. By blocking this interaction, CP2 prevents the degradation of iNOS, leading to its stabilization and potentially a sustained or increased production of nitric oxide (NO).
-
Classical iNOS Inhibitors: These molecules, typically small molecule arginine analogs, act as competitive inhibitors at the L-arginine binding site of the iNOS enzyme. By occupying the active site, they prevent the conversion of L-arginine to L-citrulline and nitric oxide, thereby directly inhibiting NO synthesis.
Below is a diagram illustrating these contrasting mechanisms:
Quantitative Comparison of iNOS Modulators
The following table summarizes the quantitative data for Cyclic Peptide-2 and a selection of classical iNOS inhibitors. It is important to note that the binding affinity (KD) of CP2 for its target (SPSB2) is presented, while for the classical inhibitors, the half-maximal inhibitory concentration (IC50) against iNOS enzymatic activity is provided.
| Compound | Target | Mechanism of Action | Potency | Selectivity |
| Cyclic Peptide-2 (CP2) | SPSB2 | Inhibitor of iNOS-SPSB2 interaction | KD = 21 nM[1] | Specific for SPSB proteins |
| 1400W | iNOS | Slow, tight-binding inhibitor | Kd ≤ 7 nM (human iNOS) | >5000-fold vs. eNOS |
| Aminoguanidine | iNOS | Competitive inhibitor | IC50 = 2.1 µM (mouse iNOS)[2] | Selective for iNOS |
| L-NIL (L-N6-(1-iminoethyl)lysine) | iNOS | Competitive inhibitor | IC50 = 3.3 µM (murine iNOS)[1][3][4] | 28-fold vs. rat brain cNOS[1][5] |
| L-NAME (NG-nitro-L-arginine methyl ester) | Pan-NOS | Pro-drug for the non-selective NOS inhibitor L-NOARG | IC50 = 70 µM (for purified brain NOS)[6] | Non-selective |
Experimental Protocols
Reproducible assessment of iNOS inhibition or stabilization is crucial for research in this field. Below are detailed methodologies for two key experiments: the Griess assay to quantify nitric oxide production and Western blotting to determine iNOS protein levels.
Protocol 1: Quantification of Nitric Oxide Production via Griess Assay
This protocol outlines a cell-based assay to measure the production of nitric oxide by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)
-
Test compounds (e.g., L-NIL, 1400W)
-
Griess Reagent Kit (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Seeding: Culture RAW 264.7 cells in complete DMEM. Seed the cells into a 96-well plate at a density of 5 x 104 cells/well and incubate overnight to allow for adherence.
-
Treatment and Stimulation: Pre-treat the cells with various concentrations of the test inhibitor for 1 hour. Subsequently, stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) to induce iNOS expression. Include appropriate vehicle controls. Incubate for 24-48 hours.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Prepare a sodium nitrite standard curve in the same culture medium.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis: Measure the absorbance at 540 nm. Calculate the nitrite concentration in each sample by comparing the absorbance to the standard curve. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Determination of iNOS Protein Expression by Western Blot
This protocol is used to assess the levels of iNOS protein in cell lysates, which is particularly relevant for evaluating the stabilizing effect of Cyclic Peptide-2.
Materials:
-
RAW 264.7 cells
-
LPS and IFN-γ
-
Test compounds (e.g., Cyclic Peptide-2)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against iNOS
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate RAW 264.7 cells in 6-well plates. Treat the cells with iNOS-inducing agents (LPS and IFN-γ) in the presence or absence of the test compound (e.g., Cyclic Peptide-2) for the desired time.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them using RIPA buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize protein samples and denature them. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against iNOS overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Apply an ECL substrate to the membrane and capture the signal. Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Conclusion
The choice between Cyclic Peptide-2 and classical iNOS inhibitors is contingent on the research question. For studies aiming to elucidate the consequences of direct iNOS enzymatic inhibition, classical inhibitors like 1400W or L-NIL are appropriate tools. In contrast, Cyclic Peptide-2 offers a unique approach to investigate the biological outcomes of iNOS protein stabilization and the role of the iNOS degradation pathway. A clear understanding of their distinct mechanisms is paramount for the accurate interpretation of experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of SPSB2-iNOS Inhibitory Cyclic Peptide-2
For Immediate Implementation by Laboratory Personnel
This document provides a comprehensive guide for the proper disposal of SPSB2-iNOS inhibitory cyclic peptide-2, a research-grade peptide. The following procedures are based on general laboratory safety protocols for non-hazardous chemical waste. It is imperative that all researchers consult and adhere to their institution's specific waste disposal protocols and local regulations. The toxicological properties of this specific peptide have not been fully investigated; therefore, it should be handled with caution.
I. Pre-Disposal Hazard Assessment
II. Step-by-Step Disposal Protocol
The proper disposal method depends on whether the waste is in liquid or solid form.
A. Liquid Waste Disposal (Solutions containing the peptide)
For liquid waste, chemical inactivation is the recommended method to denature the peptide, rendering it biologically inactive before disposal.[3]
Experimental Protocol for Chemical Inactivation:
-
Select an Inactivation Reagent: A common and effective method for peptide inactivation is hydrolysis using a strong acid or base.[1]
-
Inactivation Procedure:
-
Acid Hydrolysis: In a designated chemical fume hood, add a sufficient volume of 1 M Hydrochloric Acid (HCl) to the peptide solution.
-
Base Hydrolysis: Alternatively, add 1 M Sodium Hydroxide (NaOH) to the peptide solution.
-
-
Ensure Sufficient Contact Time: Seal the container, label it clearly, and allow the mixture to stand for a minimum of 24 hours to ensure complete degradation of the peptide.[1]
-
Neutralization: After the inactivation period, neutralize the solution. For acidic solutions, slowly add a base (e.g., sodium bicarbonate or NaOH). For basic solutions, slowly add a weak acid. The final pH should be between 6.0 and 8.0.[1]
-
Final Disposal: Once neutralized, the solution may be disposed of as chemical waste according to your institution's guidelines. Always confirm with your institution's Environmental Health & Safety (EHS) department before any disposal.[3]
B. Solid Waste Disposal
Solid waste contaminated with this compound, such as empty vials, pipette tips, gloves, and other consumables, must be segregated and disposed of as chemical waste.
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof waste container.[3] The container should be marked as "Non-Hazardous Chemical Waste" or as directed by your institution's protocols, and should list the peptide as a contaminant.[1]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials, pending pickup by your institution's waste management services.[3]
III. Data Presentation: General Chemical Inactivation Parameters
The following table summarizes the general recommendations for the chemical inactivation of peptide solutions.
| Parameter | Recommendation | Rationale |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | Sufficient to hydrolyze and inactivate the peptide bonds.[1] |
| Inactivation Time | Minimum 24 hours | Ensures complete degradation of the peptide.[1] |
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutral pH is generally a requirement for disposal into institutional chemical waste streams.[1] |
| Waste Storage | Secure, designated area | Standard practice for chemical waste pending disposal.[1] |
IV. Mandatory Visualizations
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
